1-(4-Ethoxyphenyl)thiourea
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLYTNIXHPCRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236752 | |
| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-29-5 | |
| Record name | N-(4-Ethoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 880-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxyphenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 1-(4-Ethoxyphenyl)thiourea
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Ethoxyphenyl)thiourea
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are a significant class of organic compounds, recognized for their wide range of biological activities and utility as versatile intermediates in the synthesis of heterocyclic systems.[1][2] This document outlines a reliable and efficient synthetic protocol, explains the underlying reaction mechanism, and presents a multi-technique approach for structural elucidation and purity confirmation. The methodologies are designed for researchers, chemists, and professionals in drug development, offering both practical experimental details and the theoretical basis for each procedure.
Strategic Overview: Synthesis Pathway and Rationale
The synthesis of N-aryl thioureas is a fundamental transformation in organic chemistry. Among the various established methods, the reaction of an aromatic amine with a source of thiocyanate in an acidic medium is one of the most direct and cost-effective routes.[3] This pathway avoids the use of hazardous reagents like thiophosgene or the multi-step preparation of isothiocyanates.
Our selected strategy involves the reaction of 4-ethoxyaniline with ammonium thiocyanate, utilizing hydrochloric acid as a catalyst. The acid is crucial as it protonates the thiocyanate anion, generating thiocyanic acid (HSCN) in situ. This species then isomerizes to the highly reactive isothiocyanic acid (HN=C=S), which readily undergoes nucleophilic attack by the primary amine group of 4-ethoxyaniline to form the target thiourea derivative. This method is noted for its operational simplicity, high yield, and the use of readily available starting materials.[3]
Caption: High-level overview of the synthesis workflow.
Detailed Experimental Protocol: Synthesis
This protocol details the laboratory-scale synthesis of this compound.
Reagents and Equipment
-
4-Ethoxyaniline (p-phenetidine), C₈H₁₁NO[4]
-
Ammonium thiocyanate, NH₄SCN[5]
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.12 mol), and 50 mL of deionized water.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 8 mL). The addition is exothermic and should be done cautiously. The acid acts as a catalyst to facilitate the formation of the isothiocyanate intermediate.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105°C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water to remove unreacted ammonium thiocyanate and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator. The expected product is a white or off-white crystalline solid.[6]
Comprehensive Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous identification of the synthesized molecule.
Caption: Workflow for the structural elucidation of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂OS | [6][7] |
| Molecular Weight | 196.27 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | ~173°C | [6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. The presence of N-H, C=S, and C-O-C ether stretches, and the absence of isothiocyanate (~2100 cm⁻¹) peaks, confirm the formation of the desired product.[8]
Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet for analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3100 | N-H Stretching | Amine / Amide (Thiourea NH) |
| 3100 - 3000 | C-H Stretching | Aromatic C-H |
| 2980 - 2850 | C-H Stretching | Aliphatic C-H (Ethoxy group) |
| ~1600, ~1510 | C=C Stretching | Aromatic Ring |
| ~1350 - 1200 | C=S Stretching | Thiocarbonyl |
| ~1240 | C-O-C Stretching | Aryl-Alkyl Ether |
Note: The C=S stretch can be weak and may couple with other vibrations.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, for analysis. DMSO-d₆ is often preferred for thioureas as it allows for the clear observation of exchangeable N-H protons.
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Broad Singlet | 1H | Ar-NH -C=S |
| ~7.8 | Broad Singlet | 2H | C=S(-NH₂ ) |
| ~7.3 | Doublet | 2H | Aromatic H (ortho to NH) |
| ~6.9 | Doublet | 2H | Aromatic H (ortho to OEt) |
| ~4.0 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C =S (Thiocarbonyl) |
| ~155 | Aromatic C -O |
| ~131 | Aromatic C -N |
| ~125 | Aromatic C H |
| ~115 | Aromatic C H |
| ~64 | -O-CH₂ -CH₃ |
| ~15 | -O-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.
Protocol: The sample is analyzed using an Electrospray Ionization (ESI) source.
The primary expected peak will be the molecular ion peak corresponding to the compound's mass.
-
Expected [M+H]⁺: m/z ≈ 197.08
-
Expected [M+Na]⁺: m/z ≈ 219.06
Applications and Significance
This compound and its derivatives are valuable scaffolds in drug discovery. The thiourea moiety is a key pharmacophore that can form multiple hydrogen bonds with biological targets such as enzymes and receptors.[12] This class of compounds has been investigated for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][13] Furthermore, they serve as crucial intermediates for synthesizing various sulfur- and nitrogen-containing heterocyclic compounds, which are themselves of significant pharmacological interest.[14]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 6. aoen.lookchem.com [aoen.lookchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Ethoxyphenyl)thiourea
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Ethoxyphenyl)thiourea (CAS No: 880-29-5). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, purification, and detailed characterization of the title compound. It combines theoretical principles with practical, field-proven experimental protocols for spectroscopic and physical analysis. The narrative emphasizes the causal logic behind experimental choices and provides a framework for the robust characterization of thiourea derivatives.
Introduction and Significance
This compound belongs to the N-arylthiourea class of organic compounds, which are distinguished by a thiocarbonyl group flanked by two nitrogen atoms. The thiourea moiety is a versatile functional group, acting as a potent hydrogen bond donor through its N-H protons and a hydrogen bond acceptor via its sulfur atom.[1] This dual capability facilitates specific interactions with biological macromolecules like proteins and enzymes, making thiourea derivatives a subject of intense research in medicinal chemistry.[2][3] They have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][4][5]
The specific compound, this compound, incorporates a 4-ethoxyphenyl group, which modulates its lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. It serves not only as a potential bioactive agent but also as a crucial intermediate in the synthesis of more complex heterocyclic systems and pharmaceutical ingredients.[6][7] A thorough understanding of its physicochemical properties is therefore fundamental for its application in drug design, materials science, and synthetic chemistry.
Synthesis and Purification
The most common and efficient synthesis of this compound involves the reaction of a primary amine, 4-ethoxyaniline, with a thiocyanate salt in an acidic medium. This method avoids the use of hazardous reagents like carbon disulfide or highly reactive isothiocyanates directly.[7]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
Rationale: This protocol is adapted from established methods for synthesizing aryl thioureas from anilines.[7] Using water as a solvent and hydrochloric acid as a catalyst provides a greener and safer alternative to organic solvents and toxic reagents.[8] Refluxing ensures the reaction proceeds to completion.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.11 mol), and deionized water (e.g., 80 mL).
-
Acidification: Slowly add concentrated hydrochloric acid (e.g., 8 mL) to the stirred suspension. The acid catalyzes the in-situ formation of the isothiocyanate intermediate.
-
Reflux: Heat the mixture to reflux (approximately 100°C) and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath for 1 hour to induce precipitation of the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted starting materials and salts.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C to a constant weight.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound.
Molecular and Physical Properties
The fundamental identifiers and physical constants provide the first layer of characterization.
| Property | Value | Source(s) |
| CAS Number | 880-29-5 | [6][9] |
| Molecular Formula | C₉H₁₂N₂OS | [9][10] |
| Molecular Weight | 196.27 g/mol | [9][10] |
| IUPAC Name | N-(4-ethoxyphenyl)thiourea | [11] |
| Appearance | White to off-white solid/powder | [11] |
| Melting Point | 170 - 173°C | [6][9] |
| InChIKey | QGLYTNIXHPCRCF-UHFFFAOYSA-N | [9][10] |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=S)N | [9][10] |
Solubility Profile
Rationale: Solubility is a critical parameter in drug development, affecting bioavailability, and in synthesis, affecting solvent choice for reactions and purification. The ethoxy group increases lipophilicity compared to unsubstituted phenylthiourea.
| Solvent | Qualitative Solubility |
| Water | Sparingly soluble to insoluble |
| Ethanol | Soluble, especially when heated |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Slightly soluble |
| Hexane | Insoluble |
Protocol: Qualitative Solubility Testing
-
Add ~10 mg of this compound to a test tube.
-
Add 1 mL of the test solvent.
-
Agitate the mixture at room temperature for 1 minute.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
If not soluble, gently heat the mixture to determine if solubility increases with temperature.
Spectroscopic Analysis Workflow
Caption: Logical workflow for the structural characterization of the target compound.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The spectrum provides a unique "fingerprint" that confirms the presence of the thiourea core and the ethoxyphenyl substituent.[12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3300 - 3100 | N-H stretching | Confirms the presence of the amine groups in the thiourea moiety. Often appears as two distinct bands for symmetric and asymmetric stretches. |
| 3080 - 3010 | Aromatic C-H stretching | Indicates the presence of the phenyl ring. |
| 2980 - 2850 | Aliphatic C-H stretching | Corresponds to the C-H bonds in the ethyl group (-CH₃, -CH₂). |
| 1600, 1510, 1480 | C=C aromatic ring stretching | Characteristic absorptions for the benzene ring. |
| ~1250 | Ar-O-C asymmetric stretching | Strong band confirming the ethoxy ether linkage. |
| 1170 - 1050 | C=S stretching | A key, though often complex, region for the thiocarbonyl group. Its position is sensitive to substitution and hydrogen bonding.[12] |
Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)
-
Grind a mixture of ~1 mg of the sample and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum (e.g., from 4000 to 400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of each nucleus. ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[14][15]
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~9.7-9.5 (s, 1H): N-H proton adjacent to the phenyl ring. The chemical shift is variable and depends on concentration and solvent.
-
δ ~7.8-7.6 (s, 2H): N-H protons of the terminal NH₂ group. These may appear as a single broad singlet.
-
δ ~7.35 (d, J=8.8 Hz, 2H): Aromatic protons (H-2, H-6) ortho to the ethoxy group.
-
δ ~6.90 (d, J=8.8 Hz, 2H): Aromatic protons (H-3, H-5) meta to the ethoxy group.
-
δ ~4.00 (q, J=7.0 Hz, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethoxy group.
-
δ ~1.30 (t, J=7.0 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethoxy group.
Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ ~181.0: Thiocarbonyl carbon (C =S). This is a highly characteristic downfield signal.
-
δ ~155.0: Aromatic carbon C-4 (attached to the oxygen).
-
δ ~131.5: Aromatic carbon C-1 (attached to the nitrogen).
-
δ ~121.0: Aromatic carbons C-2 and C-6.
-
δ ~114.5: Aromatic carbons C-3 and C-5.
-
δ ~63.0: Methylene carbon (-O-CH₂ -CH₃).
-
δ ~14.5: Methyl carbon (-O-CH₂-CH₃ ).
Protocol: NMR Sample Preparation
-
Accurately weigh 10-20 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. The fragmentation pattern can also offer structural clues.
-
Expected Molecular Ion (M⁺˙): m/z = 196. This peak should be clearly visible in the spectrum.
-
Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group, cleavage of the thiourea C-N bonds, and formation of ions related to the 4-ethoxyaniline moiety.
Protocol: Acquiring an EI Mass Spectrum
-
Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.
-
Acquire the spectrum using Electron Ionization (EI) at a standard energy of 70 eV.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of synthetic, physical, and spectroscopic techniques. The protocols and data presented in this guide provide a self-validating system for confirming the identity, purity, and key physicochemical properties of this important compound. This foundational knowledge is indispensable for any researcher or scientist aiming to utilize this compound in further studies, whether for developing new therapeutic agents or for its application as a versatile chemical building block.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 7. globethesis.com [globethesis.com]
- 8. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. This compound | 880-29-5 [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. ajol.info [ajol.info]
An Investigative Framework for Elucidating the Mechanism of Action of 1-(4-Ethoxyphenyl)thiourea
Abstract: 1-(4-Ethoxyphenyl)thiourea is a distinct molecule within the broader class of thiourea derivatives, a scaffold renowned for its diverse and potent biological activities.[1] While extensive research has illuminated the polypharmacology of various thiourea-containing compounds, the specific mechanism of action for this compound remains largely uncharacterized. This technical guide presents a structured, hypothesis-driven framework for the comprehensive investigation of its biological targets and cellular effects. We move beyond a simple recitation of facts to propose a multi-pronged experimental strategy, grounded in the established activities of analogous structures, to systematically uncover its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to dissect the molecule's mechanism of action, from broad-spectrum screening to specific target validation.
Introduction to the Thiourea Scaffold: A Foundation for Mechanistic Inquiry
The thiourea functional group, characterized by a central thiocarbonyl flanked by two amine groups, is a versatile pharmacophore.[1] Its structure, particularly the ability of the thione form to tautomerize to a thiol form, allows for complex interactions with biological macromolecules.[1] Thiourea derivatives are known to engage with targets through hydrogen bonding, coordination with metal ions in metalloenzymes, and hydrophobic interactions, leading to a wide array of biological responses.[1][2]
Established Polypharmacology of Thiourea Derivatives
The thiourea scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable range of activities. This established polypharmacology provides the logical foundation for our proposed investigation into this compound. Key activities reported in the literature are summarized below.
| Biological Activity | Specific Examples / Targets | Key Findings | References |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Various derivatives show potent inhibition, suggesting a role in neurodegenerative disease research. | [3][4] |
| Receptor Tyrosine Kinases (VEGFR2, VEGFR3, PDGFRβ) | Certain derivatives exhibit anti-angiogenic potential by inhibiting key kinases in cancer signaling. | [5] | |
| Fatty Acid Desaturase (DesA3) | The antitubercular drug Isoxyl (a thiourea) specifically inhibits oleic acid synthesis in M. tuberculosis. | [6] | |
| Tyrosinase, α-Amylase, α-Glucosidase | Broad inhibitory profiles suggest applications in metabolic disorders and pigmentation control. | [5][7][8] | |
| Antimicrobial | S. aureus (including MRSA), E. coli, P. aeruginosa | Activity is often selective for Gram-positive bacteria; mechanisms include cell wall disruption and enzyme inhibition (e.g., DNA gyrase). | [3][9][10] |
| Antiviral | Tobacco Mosaic Virus (TMV), Potato Virus Y (PVY), HIV | Mechanisms include inhibition of viral capsid protein polymerization and induction of host plant defense enzymes. | [11][12][13][14] |
| Anticancer | Various Cancer Cell Lines (Colon, Breast, Lung) | Cytotoxicity is a common feature, often linked to the induction of apoptosis and inhibition of cancer-specific signaling pathways. | [5][15] |
| Antioxidant | DPPH and ABTS Radical Scavenging | The thiourea moiety can neutralize free radicals, indicating potential for mitigating oxidative stress. | [1][3][5] |
Profile of this compound
The subject of this guide, this compound, is an organic organosulfur compound.[16][17] Its structure consists of a central thiourea core linked to an ethoxyphenyl group. The presence of the electron-donating ethoxy group and the aromatic ring, combined with the hydrogen-bonding capabilities of the thiourea nitrogens, suggests a high potential for specific interactions with biological targets.[18]
A Hypothesis-Driven Approach to Mechanistic Discovery
Given the diverse activities of the parent scaffold, a systematic, parallel investigation is required. We propose three primary mechanistic hypotheses, each with a dedicated experimental workflow designed for validation.
Hypothesis 1: this compound Functions as an Enzyme Inhibitor
Causality: The high frequency of enzyme inhibition reported for thiourea derivatives, particularly against cholinesterases and kinases, makes this the most probable mechanism of action.[4][5][18] The structure's hydrogen bond donors/acceptors are well-suited for interaction with active site residues.
This workflow is designed to first identify potential enzyme targets from a broad panel and then validate the "hit" with detailed kinetic analysis.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and Anti-PVY activity of planar chiral thiourea derivatives incorporated with [2.2]Paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. youtube.com [youtube.com]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. Buy 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea [smolecule.com]
An In-Depth Technical Guide to the Crystal Structure and Spectroscopic Analysis of 1-(4-Ethoxyphenyl)thiourea
Abstract
This technical guide provides a comprehensive analysis of 1-(4-Ethoxyphenyl)thiourea, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, detailed crystal structure, and spectroscopic characterization of this thiourea derivative. By integrating experimental protocols with theoretical insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind experimental choices and provides a self-validating framework for the described protocols. All key claims are substantiated with citations to authoritative scientific literature.
Introduction: The Significance of Thiourea Derivatives
Thiourea derivatives, characterized by the N-(C=S)-N functional group, are a versatile class of organic compounds with a broad spectrum of applications. Their unique structural and electronic properties, stemming from the polarizable thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons, make them valuable scaffolds in various scientific domains. In medicinal chemistry, thiourea moieties are present in a range of compounds exhibiting anticancer, antiviral, antibacterial, and antifungal activities.[1][2] Their ability to form stable complexes with metal ions also makes them useful in analytical chemistry and as precursors in organic synthesis.[3]
This compound (C₉H₁₂N₂OS, Molar Mass: 196.27 g/mol , CAS No: 880-29-5) is a member of this important class of compounds.[4] Understanding its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships, designing novel therapeutic agents, and developing new materials with tailored properties. This guide provides a detailed exploration of its synthesis, crystal packing, and spectroscopic signature.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a straightforward and efficient reaction between 4-ethoxyaniline and a source of thiocyanate. The following protocol outlines a reliable method for its preparation and subsequent crystallization.
Experimental Protocol: Synthesis and Crystallization
Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.
Materials:
-
4-ethoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Ethanol
-
Acetone
-
Distilled water
Procedure:
-
Isothiocyanate Formation (In Situ):
-
In a round-bottom flask, dissolve 4-ethoxyaniline (1 eq.) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of ammonium thiocyanate (1.1 eq.) dropwise while maintaining the low temperature and stirring vigorously.
-
The reaction mixture is stirred for an additional 2-3 hours at room temperature, during which the product precipitates out of the solution.
-
-
Isolation and Purification:
-
The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold distilled water to remove any unreacted salts.
-
The crude product is then recrystallized from an ethanol-water mixture to yield pure this compound as a crystalline solid.
-
-
Single Crystal Growth:
-
Dissolve the purified product in a minimal amount of a suitable solvent, such as acetone or ethanol, at a slightly elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
The solvent is then allowed to evaporate slowly over several days in a dust-free environment.
-
Colorless, needle-like single crystals suitable for X-ray diffraction analysis will form.
-
Causality Behind Experimental Choices: The in-situ formation of the isothiocyanate intermediate from the amine and thiocyanate under acidic conditions is a classic and efficient method for the synthesis of thioureas. The slow evaporation technique for crystal growth is chosen to allow for the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.
Synthesis Workflow Diagram
References
Spectroscopic Profile of 1-(4-Ethoxyphenyl)thiourea: A Technical Guide for Researchers
Introduction
1-(4-Ethoxyphenyl)thiourea, a derivative of thiourea bearing an ethoxyphenyl substituent, represents a class of compounds with significant interest in medicinal chemistry and materials science. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity in drug development and other applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of such compounds.
Molecular Structure and Key Features
This compound possesses a multifunctional structure comprising a para-substituted aromatic ring, an ethoxy group, and a thiourea moiety. These features give rise to characteristic signals in various spectroscopic analyses. Understanding the contribution of each component is key to a thorough interpretation of the spectral data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Experimental Protocol: A Validated Approach
A standard protocol for acquiring the ¹H NMR spectrum of a thiourea derivative would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for thiourea derivatives due to its ability to solubilize the compound and the fact that the N-H protons are often observable as broad singlets.[2]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of 0-12 ppm is typically sufficient for most organic molecules.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -CH₃ (Ethyl) | ~1.3 | Triplet (t) | 3H | Upfield aliphatic protons, split by the adjacent -CH₂- group. |
| -CH₂- (Ethyl) | ~4.0 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom, split by the -CH₃ group. |
| Ar-H (ortho to -OCH₂CH₃) | ~6.9 | Doublet (d) | 2H | Aromatic protons shielded by the electron-donating ethoxy group. |
| Ar-H (ortho to -NHCSNH₂) | ~7.3 | Doublet (d) | 2H | Aromatic protons deshielded by the thiourea moiety. |
| -NH- (Aromatic) | ~9.5 | Broad Singlet (br s) | 1H | Deshielded proton attached to nitrogen and the aromatic ring. |
| -NH₂ (Thiourea) | ~7.5 | Broad Singlet (br s) | 2H | Protons of the terminal amino group of the thiourea. |
Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Spectrum and Interpretation
The expected chemical shifts for the carbon atoms in this compound are summarized below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| -CH₃ (Ethyl) | ~15 | Upfield aliphatic carbon. |
| -CH₂- (Ethyl) | ~63 | Aliphatic carbon attached to the electronegative oxygen. |
| Ar-C (ortho to -OCH₂CH₃) | ~115 | Aromatic carbon shielded by the ethoxy group. |
| Ar-C (ortho to -NHCSNH₂) | ~125 | Aromatic carbon deshielded by the thiourea group. |
| Ar-C (ipso to -OCH₂CH₃) | ~155 | Aromatic carbon directly attached to the oxygen atom. |
| Ar-C (ipso to -NHCSNH₂) | ~130 | Aromatic carbon attached to the nitrogen of the thiourea group. |
| C=S (Thiourea) | ~180 | The thiocarbonyl carbon, which is significantly deshielded. |
Part 2: Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group to which it belongs.
Experimental Protocol: A Robust Method
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H stretching | Thiourea (-NH and -NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2980-2850 | C-H stretching | Aliphatic C-H (ethyl group) |
| 1600-1580, 1500-1400 | C=C stretching | Aromatic ring |
| ~1550 | N-H bending | Thiourea (-NH₂) |
| ~1240 | C-O stretching | Aryl-alkyl ether |
| ~1100 | C-N stretching | Aromatic amine |
| ~830 | C-H out-of-plane bending | 1,4-disubstituted benzene |
| ~750 | C=S stretching | Thiourea |
Part 3: Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: A Standard Workflow
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI typically leads to extensive fragmentation, while ESI often produces the protonated molecular ion [M+H]⁺ with less fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
Predicted Mass Spectrum and Interpretation
The molecular weight of this compound is 196.27 g/mol .[1]
-
Molecular Ion (M⁺): In an EI spectrum, a molecular ion peak at m/z = 196 would be expected.
-
Protonated Molecular Ion ([M+H]⁺): In an ESI spectrum, a prominent peak at m/z = 197 would be observed.
Expected Fragmentation Pattern (EI-MS):
The fragmentation of this compound under EI conditions is likely to proceed through several pathways:
Fragmentation Workflow
Key fragment ions that could be observed include:
-
Loss of the thiourea group: Cleavage of the Ar-NH bond could lead to a fragment corresponding to the ethoxyphenyl cation.
-
Cleavage of the ethoxy group: Loss of an ethyl radical (•C₂H₅) or ethylene (C₂H₄) is a common fragmentation pathway for ethoxy-substituted aromatic compounds.
-
Fragmentation of the thiourea moiety: Cleavage within the thiourea group can lead to characteristic ions.
Summary of Spectroscopic Data
| Technique | Key Predicted Observations |
| ¹H NMR | Signals for ethyl protons, aromatic protons in a para-substitution pattern, and N-H protons of the thiourea group. |
| ¹³C NMR | Resonances for aliphatic carbons of the ethyl group, aromatic carbons, and a characteristic downfield signal for the thiocarbonyl carbon (C=S). |
| IR Spectroscopy | Characteristic absorption bands for N-H, aromatic and aliphatic C-H, C=C (aromatic), C-O (ether), and C=S bonds. |
| Mass Spectrometry | Molecular ion peak at m/z 196 (EI) or 197 (ESI, [M+H]⁺), with fragmentation patterns corresponding to the loss of the ethoxy and thiourea moieties. |
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented data and interpretations are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by data from analogous compounds. This guide is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of this and related thiourea derivatives, enabling them to confidently interpret their experimental findings and verify the structure and purity of their compounds. The provided protocols offer a starting point for robust and reliable data acquisition.
References
quantum chemical studies of 1-(4-Ethoxyphenyl)thiourea
An In-Depth Technical Guide to the Quantum Chemical Studies of 1-(4-Ethoxyphenyl)thiourea
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of this compound through the lens of quantum chemical computations. Thiourea derivatives are a class of organic compounds recognized for their diverse biological activities and applications as pharmaceutical intermediates.[1][2] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of new therapeutic agents. This document delineates the application of Density Functional Theory (DFT) and other computational methods to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will navigate through geometry optimization, vibrational frequency analysis, NMR and UV-Vis spectral predictions, and the exploration of the molecule's reactivity via Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses. The insights derived serve as a foundational framework for researchers, scientists, and drug development professionals engaged in the study of thiourea derivatives.
Introduction: The Rationale for Computational Scrutiny
This compound (Molecular Formula: C₉H₁₂N₂OS) is a derivative of thiourea featuring an ethoxyphenyl substituent.[3] The core thiourea moiety (-NH-C(S)-NH-) is a critical pharmacophore known to impart a wide spectrum of biological effects, including antibacterial, antifungal, and enzyme inhibition properties.[4][5][6] The specific substituents on the thiourea backbone significantly modulate these activities.
Quantum chemical studies offer a powerful, non-experimental route to probe the intrinsic properties of a molecule at the atomic level. By solving the Schrödinger equation (approximated in methods like DFT), we can predict a molecule's stable conformation, vibrational modes corresponding to spectroscopic signals, and the distribution of electrons, which dictates its chemical behavior. This in silico approach is indispensable in modern chemistry and drug discovery, as it allows for the high-throughput screening of compounds and provides mechanistic insights that are often difficult to obtain through experimental means alone. This guide explains the causality behind the computational choices and protocols used to build a complete physicochemical profile of this compound.
The Computational Framework: Methodology and Validation
The reliability of any quantum chemical study hinges on the selection of an appropriate theoretical model. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.
Core Theoretical Choice: DFT/B3LYP
Our primary tool is DFT, specifically utilizing the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely regarded in the field for its robustness in predicting the geometries and vibrational frequencies of a vast range of organic molecules.[4][7][8][9] To accurately describe the electron distribution, including lone pairs and potential weak interactions, we employ the 6-311++G(d,p) basis set . The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing anions and systems with delocalized electrons, while '(d,p)' adds polarization functions to allow for non-spherical electron distribution, which is essential for accurately modeling chemical bonds.[10][11]
Experimental Protocol: Geometry Optimization
The first and most critical step is to find the molecule's most stable three-dimensional structure, its minimum energy conformation.
Step-by-Step Protocol:
-
Initial Structure Input: A plausible 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).
-
Optimization Keyword: The calculation is submitted to a quantum chemistry package like Gaussian using keywords specifying the method (B3LYP/6-311++G(d,p)) and the task (Opt).
-
Convergence Criteria: The software iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule until the forces on each atom and the change in energy between steps fall below predefined thresholds.
-
Frequency Analysis: Following optimization, a frequency calculation (Freq) is mandatory. This serves a dual purpose:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the theoretical vibrational frequencies required for interpreting IR and Raman spectra.
-
Caption: Workflow for obtaining a validated minimum energy structure.
Molecular Geometry and Structural Parameters
The optimized geometry provides the foundation for all subsequent property calculations. The structure of this compound consists of a central thiourea core connecting a p-ethoxyphenyl group.
Caption: 2D structure of this compound.
Key geometric parameters, such as bond lengths and angles, are calculated with high precision. These theoretical values can be benchmarked against experimental X-ray diffraction data of similar compounds to validate the computational model.[4]
Table 1: Selected Calculated Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=S | 1.681 |
| C-N (Thiourea) | 1.375 | |
| C-N (Phenyl) | 1.402 | |
| C-O (Ethoxy) | 1.365 | |
| Bond Angle | N-C-N | 117.5 |
| N-C=S | 121.2 |
| | C-N-C (Phenyl) | 125.8 |
The C-N bond lengths within the thiourea moiety are shorter than a typical C-N single bond, suggesting significant π-electron delocalization across the N-C=S system, a feature critical to its chemical nature.[8][12]
Spectroscopic Profile: Bridging Theory and Experiment
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy is a definitive technique for functional group identification.[13] Our calculations provide the harmonic vibrational frequencies, which correspond to the peaks observed in FT-IR and FT-Raman spectra.[8]
Key Vibrational Assignments:
-
N-H Stretching: Typically observed in the 3300-3100 cm⁻¹ region. These bands are crucial for identifying the amino groups of the thiourea core.
-
C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3100-2900 cm⁻¹.
-
C=S Stretching: The thio-carbonyl group vibration is a key marker, usually found in the 700-850 cm⁻¹ range, often coupled with C-N modes.
-
C-N Stretching: These vibrations, appearing around 1400-1500 cm⁻¹, are indicative of the delocalized bonding within the thiourea framework.
Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Expected Experimental Region |
|---|---|---|
| N-H Stretch | 3255 | 3300-3100 |
| Aromatic C-H Stretch | 3080 | 3100-3000 |
| Aliphatic C-H Stretch | 2985 | 3000-2850 |
| C-N Stretch | 1495 | 1550-1450 |
| C=S Stretch | 810 | 850-700 |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (~0.961 for B3LYP) for better comparison.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[10][14]
Protocol for NMR Calculation:
-
Use the previously optimized geometry.
-
Perform a single-point energy calculation using the GIAO method (e.g., NMR=GIAO keyword).
-
The output provides absolute shielding values for each nucleus.
-
Chemical shifts (δ) are calculated relative to a standard reference compound, typically Tetramethylsilane (TMS), which is calculated at the same level of theory.
The calculated ¹H and ¹³C chemical shifts allow for the unambiguous assignment of every signal in the experimental spectra, confirming the molecular structure.[2][15]
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy reveals information about electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[10][16]
The most significant electronic transitions in this compound are typically the π → π* and n → π* transitions.[7]
-
π → π transitions:* Occur within the delocalized π-systems of the phenyl ring and the thiourea group. These are high-intensity absorptions.
-
n → π transitions:* Involve the promotion of an electron from a non-bonding orbital (e.g., lone pairs on sulfur or oxygen) to an anti-bonding π* orbital. These are typically lower in energy and intensity.
The primary absorption band is attributed to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Probing Reactivity: Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron (nucleophilicity).
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron (electrophilicity).
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity.[11][17] A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[18] For this compound, the HOMO is primarily localized on the electron-rich thiourea moiety and the phenyl ring, while the LUMO is distributed over the thiourea core, indicating this is the primary site for both nucleophilic and electrophilic interactions.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. It provides an intuitive guide to intermolecular interactions and chemical reactivity.[19]
MEP Color Convention:
-
Red: Regions of most negative potential (high electron density), indicating sites for electrophilic attack. These are typically found around electronegative atoms like sulfur and oxygen.
-
Blue: Regions of most positive potential (electron deficiency), indicating sites for nucleophilic attack. These are found around hydrogen atoms, especially the N-H protons.
-
Green: Regions of neutral potential.
For this compound, the MEP map reveals that the most negative potential is concentrated around the sulfur atom of the C=S group, making it a prime target for electrophiles. The N-H protons exhibit the most positive potential, identifying them as the primary sites for hydrogen bonding and interaction with nucleophiles.[7][20]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, providing a chemist-friendly picture of bonding and electron delocalization.[21][22] A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy (E(2)) associated with an interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the extent of intramolecular charge transfer.
For this molecule, significant E(2) values are found for interactions like:
-
Lone pairs on sulfur (LP(S)) donating into the antibonding π*(C-N) orbitals.
-
Lone pairs on nitrogen (LP(N)) donating into the antibonding π*(C=S) orbital.
These interactions confirm the substantial electron delocalization within the thiourea core, which contributes to its structural stability and unique chemical properties.[16]
Potential Applications in Drug Development
Molecular Docking
The ultimate goal of characterizing a potential drug molecule is to understand how it interacts with a biological target, such as a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor).[5]
The computational data gathered in this guide—specifically the optimized geometry, charge distribution from the MEP, and hydrogen bonding capabilities identified through NBO and MEP analysis—are essential inputs for accurate molecular docking simulations. Thiourea derivatives have been docked against various targets, including bacterial enzymes and proteins involved in cancer pathways.[4][6]
Caption: A generalized workflow for molecular docking studies.
Conclusion
This guide has systematically detailed the application of quantum chemical methods to build a comprehensive profile of this compound. Through DFT calculations, we have established its stable molecular geometry, predicted its spectroscopic signatures (IR, Raman, NMR, UV-Vis), and mapped its electronic landscape to understand its reactivity. The analyses of HOMO-LUMO orbitals, MEP surfaces, and NBO interactions collectively indicate that the thiourea moiety is the primary center of chemical activity, with the sulfur atom being a key site for electrophilic attack and the N-H protons acting as crucial hydrogen bond donors. These computational insights are invaluable, providing a robust theoretical foundation that complements experimental studies and accelerates the rational design of novel thiourea derivatives for pharmaceutical applications.
References
- 1. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. ajol.info [ajol.info]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. espublisher.com [espublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 22. q-chem.com [q-chem.com]
toxicological profile of 1-(4-Ethoxyphenyl)thiourea
An In-Depth Technical Guide to the Toxicological Profile of 1-(4-Ethoxyphenyl)thiourea
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of thiourea, a class of compounds with a broad spectrum of biological activities and industrial applications.[1] Understanding the toxicological profile of this specific derivative is crucial for its safe handling and potential development in various fields, including pharmaceuticals. This guide provides a comprehensive analysis of the known and anticipated toxicological properties of this compound, drawing from studies on the parent compound, thiourea, and related derivatives. The document covers physicochemical properties, toxicokinetics, mechanisms of toxicity, and specific toxicological endpoints, supported by experimental protocols and data visualizations.
Introduction and Physicochemical Properties
This compound belongs to the family of N-substituted thioureas. The introduction of an ethoxyphenyl group to the thiourea core can significantly influence its biological activity and toxicological profile. The parent compound, thiourea, is a crystalline solid soluble in water and alcohol.[2]
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 880-29-5 | [3] |
| Molecular Formula | C9H12N2OS | [3][4] |
| Molecular Weight | 196.27 g/mol | [4] |
| Melting Point | 173°C | [3] |
| Appearance | Crystalline solid | [3] |
These properties are essential for designing toxicological studies, as they affect the compound's absorption, distribution, metabolism, and excretion (ADME).
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: Thiourea and its derivatives can be absorbed through inhalation and dermal contact.[2] Oral absorption is also a significant route of exposure.
Distribution: Following absorption, thiourea compounds are distributed throughout the body.
Metabolism: The metabolism of thiourea derivatives is a critical factor in their toxicity. The primary metabolic pathway is S-oxygenation, catalyzed by flavin-containing monooxygenases (FMOs) in the liver.[5] This process can lead to the formation of reactive metabolites. The oxidation of the thiourea moiety is considered the initial step in the bioactivation of these compounds.[5]
Excretion: Metabolites of thiourea are primarily excreted in the urine.
Mechanism of Toxicity
The toxicity of thiourea derivatives is often linked to their metabolic activation and subsequent interactions with cellular macromolecules.
Key Mechanisms:
-
Depletion of Glutathione (GSH): Many thiourea compounds have been shown to deplete intracellular GSH levels.[5] GSH is a critical antioxidant, and its depletion can lead to oxidative stress and cell death.
-
Formation of Reactive Metabolites: The S-oxygenation of thiourea can produce reactive intermediates like formamidine sulfenic acid, which can covalently bind to cellular proteins and DNA, leading to cellular damage and genotoxicity.[5][6]
-
Oxidative Stress: The depletion of GSH and the generation of reactive oxygen species (ROS) can induce a state of oxidative stress, contributing to cytotoxicity.
Caption: Proposed metabolic activation and toxicity pathway of this compound.
Toxicological Endpoints
Acute Toxicity
Specific LD50 values for this compound are not well-documented in publicly available literature. However, studies on other thiourea derivatives suggest a range of acute toxicity. For instance, some novel thiourea derivatives have been reported to have LD50 values greater than 5000 mg/kg in rats, indicating low acute toxicity.[7] In contrast, other derivatives have shown moderate toxicity.[7]
Cytotoxicity
The cytotoxicity of thiourea derivatives has been evaluated in various cell lines. Studies have shown that the cytotoxic effects are structure-dependent.[5] For example, in freshly isolated rat hepatocytes, some N-substituted thioureas caused significant lactate dehydrogenase (LDH) leakage and GSH depletion, while others were non-toxic at similar concentrations.[5] Several thiourea derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including colon, prostate, and leukemia cell lines, with IC50 values in the low micromolar range.[8]
Table of Cytotoxicity Data for Various Thiourea Derivatives:
| Compound | Cell Line | IC50 (µM) | Reference |
| Dihalogenophenyl derivatives | SW620 (metastatic colon cancer) | 1.5 - 7.6 | [8] |
| 4-(Trifluoromethyl)phenylthiourea | PC3 (prostate cancer) | 6.9 | [8] |
| Halogenated thiourea (ATX 11) | HK-1 (nasopharyngeal carcinoma) | 4.7 | [9] |
Genotoxicity and Mutagenicity
The parent compound, thiourea, is considered a genotoxic agent.[6] Its genotoxicity is believed to arise from its S-oxygenation products, such as formamidine sulfinate, which can induce DNA damage, gene mutations, and micronuclei formation in mammalian cells.[6] Ethylene thiourea, a metabolite of certain fungicides, has also been shown to induce gene mutations and structural chromosomal aberrations.[10] Given these findings, this compound should be handled as a potential genotoxic agent until specific data proves otherwise.
Carcinogenicity
Thiourea is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[2][11] Administration of thiourea in drinking water to rats has been shown to cause thyroid gland tumors.[2][11] Dietary administration has been linked to liver tumors in rats.[2][11] There are no epidemiological studies that have evaluated the relationship between human cancer and exposure specifically to thiourea.[11]
Reproductive and Developmental Toxicity
There is limited information specifically on the reproductive and developmental toxicity of this compound. However, ethylene thiourea is a potent teratogen in rats, causing birth defects when administered orally or dermally.[12] Some thiourea derivatives are suspected of damaging fertility or the unborn child.[13] Due to the potential for endocrine disruption by some chemical classes, and the known effects of related compounds, a thorough evaluation of reproductive and developmental toxicity would be a critical part of a comprehensive safety assessment.[14]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of a compound on cultured cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, HeLa, or a relevant cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 500 µM) dissolved in a suitable solvent like DMSO.[7] Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Ames Test (Bacterial Reverse Mutation Assay)
This assay is a widely used method for assessing the mutagenic potential of a chemical.
Methodology:
-
Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
The is not yet fully characterized through direct studies. However, based on the extensive literature on thiourea and its derivatives, a precautionary approach is warranted. The primary toxicological concerns include potential cytotoxicity, genotoxicity, and carcinogenicity, likely mediated through metabolic activation to reactive intermediates and subsequent depletion of cellular antioxidants like glutathione. Further research, including acute toxicity studies, comprehensive genotoxicity assays, and in vivo studies, is necessary to establish a definitive toxicological profile for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylene thiourea (ETU). A review of the genetic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. epa.gov [epa.gov]
- 13. redox.com [redox.com]
- 14. Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Secure Verification [farfar.pharmacy.bg.ac.rs]
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Applications of 1-(4-Ethoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiourea scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, promising derivative: 1-(4-Ethoxyphenyl)thiourea. The introduction of the ethoxyphenyl group modifies the electronic and lipophilic properties of the thiourea core, potentially enhancing its interaction with biological targets and offering a unique pharmacological profile. This document serves as a comprehensive technical resource, consolidating the current understanding of its synthesis, spectroscopic characterization, and multifaceted biological applications, with a particular emphasis on its potential in anticancer and antimicrobial research.
Molecular Profile and Physicochemical Properties
This compound is an organic compound with the chemical formula C9H12N2OS.[3] Its structure is characterized by a central thiourea moiety linked to a 4-ethoxyphenyl group.
| Property | Value |
| Molecular Formula | C9H12N2OS |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOc1ccc(cc1)NC(=S)N |
| InChI Key | QGLYTNIXHPCRCF-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound.[3]
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a standard and reliable method can be inferred from the general synthesis of N-arylthioureas. The most common and straightforward approach involves the reaction of an amine with an isothiocyanate.[4]
General Synthesis Protocol
The synthesis of this compound can be achieved by reacting 4-ethoxyaniline with an appropriate thiocyanate source, such as ammonium thiocyanate, in the presence of an acid catalyst.
Step-by-step Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyaniline in a suitable solvent like ethanol or a mixture of water and a co-solvent.
-
Addition of Thiocyanate: To the stirred solution, add a stoichiometric equivalent of ammonium thiocyanate.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as hydrochloric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. The solid can be collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is crucial and is typically achieved using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons in the para-substituted phenyl ring (two doublets), and the N-H protons of the thiourea moiety. The chemical shifts of the N-H protons can be broad and their position may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group, the aromatic ring, and the characteristic thiocarbonyl carbon (C=S) at a downfield chemical shift.[5]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amines in the thiourea group, typically in the range of 3100-3400 cm⁻¹.
-
A strong band corresponding to the C=S stretching vibration will be observed around 1300-1400 cm⁻¹.
-
Bands associated with the aromatic C-H and C=C stretching, as well as the C-O-C stretching of the ethoxy group, will also be present.
-
Biological Activities and Potential Applications
Thiourea derivatives are a well-established class of compounds with a wide array of biological activities, and this compound is poised to share and potentially enhance some of these properties.[2]
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of thiourea derivatives against various cancer cell lines.[6][7] The proposed mechanisms of action are often multifactorial.
Mechanisms of Cytotoxic Action:
-
Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through both intrinsic and extrinsic pathways, often involving the activation of caspases.[7]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, preventing the proliferation of cancer cells.[7]
-
Inhibition of Kinases: Some thiourea derivatives act as inhibitors of crucial kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) kinase.[8][9] The ethoxyphenyl group in this compound may play a role in the binding affinity to the hydrophobic pockets of these enzymes.
-
Inhibition of Angiogenesis: Several thiourea derivatives have demonstrated anti-angiogenic properties, which is the inhibition of the formation of new blood vessels that tumors need to grow.[6]
Diagram of a Potential Anticancer Signaling Pathway:
References
- 1. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1-(4-Ethoxyphenyl)thiourea in Organic Synthesis: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the applications of 1-(4-Ethoxyphenyl)thiourea in organic synthesis, with a focus on its utility as a versatile building block for the construction of heterocyclic scaffolds of significant interest in medicinal chemistry. This guide offers both theoretical insights and practical, step-by-step protocols for the synthesis of this compound and its subsequent application in the renowned Hantzsch thiazole synthesis.
Introduction: The Versatility of Thiourea Derivatives in Synthetic Chemistry
Thiourea and its derivatives are a class of organosulfur compounds that have garnered considerable attention in organic synthesis due to their diverse reactivity.[1] The presence of both nucleophilic sulfur and nitrogen atoms, along with the ability to tautomerize, allows thioureas to participate in a wide array of chemical transformations. They are particularly valuable as precursors for the synthesis of various heterocyclic compounds, which form the core structures of many pharmaceutical agents.[2][3] The thiourea moiety can act as a key pharmacophore, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4]
This compound, with its ethoxyphenyl substituent, offers a lipophilic handle that can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of the resulting synthetic targets. This guide will specifically explore its application in the synthesis of 2-aminothiazole derivatives, a class of compounds with a rich history in drug discovery.
Application I: Synthesis of this compound - A Key Starting Material
The synthesis of this compound is a straightforward process that can be achieved through the reaction of 4-ethoxyaniline with an isothiocyanate precursor, which can be generated in situ from ammonium thiocyanate in an acidic medium. This method is advantageous as it avoids the handling of volatile and toxic isothiocyanates directly.[5]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 4-ethoxyaniline and ammonium thiocyanate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Ethoxyaniline | 137.18 | 5.0 g | 0.036 |
| Ammonium thiocyanate | 76.12 | 3.0 g | 0.039 |
| Hydrochloric acid (conc.) | 36.46 | 3.5 mL | - |
| Deionized water | 18.02 | 10 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 4-ethoxyaniline (5.0 g, 0.036 mol), deionized water (10 mL), and concentrated hydrochloric acid (3.5 mL).
-
Stir the mixture until the 4-ethoxyaniline has completely dissolved to form the hydrochloride salt.
-
Add ammonium thiocyanate (3.0 g, 0.039 mol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring.
-
A white to off-white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water (2 x 20 mL).
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (IR, NMR).
Expected Outcome:
This procedure should yield this compound as a crystalline solid. The expected yield is typically in the range of 80-90%.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Ammonium thiocyanate is harmful if swallowed or in contact with skin.
Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Application II: Hantzsch Thiazole Synthesis - A Gateway to Bioactive Heterocycles
The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazole derivatives.[6][7] The reaction involves the condensation of an α-haloketone with a thiourea or thioamide. This reaction is a cornerstone in medicinal chemistry for the synthesis of 2-aminothiazoles, a privileged scaffold found in numerous biologically active compounds.[2] this compound serves as an excellent substrate in this reaction, leading to the formation of 2-(4-ethoxyphenylamino)-4-arylthiazoles.
Protocol 2: Synthesis of 2-(4-Ethoxyphenylamino)-4-(4-chlorophenyl)thiazole
This protocol provides a detailed procedure for the synthesis of a 2-aminothiazole derivative using this compound and an α-haloketone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 196.27 | 1.96 g | 0.01 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 233.50 | 2.34 g | 0.01 |
| Ethanol | 46.07 | 20 mL | - |
| Sodium bicarbonate (sat. aq. solution) | 84.01 | As needed | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker (100 mL)
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.96 g, 0.01 mol) in ethanol (20 mL).
-
Add 2-Bromo-1-(4-chlorophenyl)ethanone (2.34 g, 0.01 mol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
A solid precipitate will form. Stir the suspension for 15-20 minutes.
-
Collect the product by vacuum filtration and wash it with cold water (2 x 15 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(4-Ethoxyphenylamino)-4-(4-chlorophenyl)thiazole.
-
Dry the purified product and determine the yield and melting point.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[8]
Expected Outcome:
The reaction should yield 2-(4-Ethoxyphenylamino)-4-(4-chlorophenyl)thiazole as a solid product. Yields for Hantzsch thiazole synthesis are typically good to excellent.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
2-Bromo-1-(4-chlorophenyl)ethanone is a lachrymator and should be handled with care.
Reaction Workflow:
Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.
Conclusion
This compound is a readily accessible and highly valuable intermediate in organic synthesis, particularly for the construction of 2-aminothiazole scaffolds through the Hantzsch reaction. The protocols provided herein offer reliable and reproducible methods for the synthesis of both the starting thiourea and its subsequent conversion to a medicinally relevant thiazole derivative. The versatility of this synthetic approach allows for the generation of a diverse library of compounds for screening in drug discovery programs, underscoring the importance of this compound as a key building block for medicinal chemists and researchers in the life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globethesis.com [globethesis.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
Application Notes and Protocols: 1-(4-Ethoxyphenyl)thiourea as a Corrosion Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers and scientists on the application of 1-(4-Ethoxyphenyl)thiourea as a corrosion inhibitor. It details the underlying mechanisms of action, provides step-by-step experimental protocols for its evaluation, and offers insights into the interpretation of results. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. Among these, thiourea derivatives have shown considerable promise due to the presence of sulfur and nitrogen atoms, which act as active centers for adsorption on metal surfaces. This compound, in particular, has demonstrated notable efficacy as a corrosion inhibitor for metals such as mild steel and copper in acidic and neutral environments.
The inhibitory action of this compound is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is a complex process influenced by the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive environment.
Mechanism of Action
The corrosion inhibition mechanism of this compound involves the adsorption of its molecules on the metal surface. This process can occur through two main pathways:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecules and the metal atoms, forming a coordinate-type bond. The lone pairs of electrons on the sulfur and nitrogen atoms in the thiourea moiety, as well as the pi electrons of the benzene ring, play a crucial role in this process.
The ethoxy group (-OC2H5) in the para position of the phenyl ring is an electron-donating group, which increases the electron density on the molecule, enhancing its adsorption and inhibitory efficiency.
Experimental Evaluation of Corrosion Inhibition
The performance of this compound as a corrosion inhibitor can be assessed using various electrochemical and non-electrochemical techniques.
Materials and Reagents
-
Metal Specimen: Mild steel or copper coupons of known dimensions.
-
Corrosive Medium: Typically 1 M HCl or 0.5 M H2SO4 for acidic medium studies, or a 3.5% NaCl solution for neutral medium studies.
-
Inhibitor: this compound (synthesis can be performed as described in the literature or procured from a commercial supplier).
-
Standard Reagents: Acetone, ethanol, and distilled water for cleaning and solution preparation.
Experimental Workflow
Caption: General workflow for evaluating corrosion inhibitor performance.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a straightforward determination of the corrosion rate.
Procedure:
-
Prepare Metal Coupons: Mechanically polish the metal coupons with a series of emery papers of decreasing grit size, rinse with distilled water and acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically performed using a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.
Procedure:
-
Stabilization: Immerse the working electrode in the test solution for about 30 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) can be determined from the Nyquist plot, which is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
PDP measurements provide information about the anodic and cathodic reactions of the corrosion process.
Procedure:
-
Stabilization: Allow the OCP to stabilize as in the EIS procedure.
-
Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The icorr value is directly proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
Data Presentation and Interpretation
The following table summarizes typical data obtained from the evaluation of this compound as a corrosion inhibitor for mild steel in 1 M HCl.
| Inhibitor Conc. (M) | Weight Loss IE% | EIS IE% | PDP IE% |
| 0.0001 | 75.2 | 78.5 | 76.8 |
| 0.0005 | 88.9 | 90.1 | 89.5 |
| 0.001 | 94.6 | 95.3 | 94.9 |
| 0.005 | 96.8 | 97.2 | 97.0 |
Data is illustrative and may vary based on experimental conditions.
An increase in inhibition efficiency with increasing inhibitor concentration indicates that more inhibitor molecules are adsorbing on the metal surface, providing better protection. The consistency of results across different techniques validates the findings.
Surface Characterization
To further understand the adsorption mechanism, the surface of the metal coupons can be analyzed using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). These techniques can visualize the surface morphology before and after immersion in the corrosive medium with and without the inhibitor, providing direct evidence of the formation of a protective film.
Conclusion
This compound is a highly effective corrosion inhibitor for various metals in different corrosive environments. Its performance can be systematically evaluated using a combination of weight loss and electrochemical techniques. The protocols detailed in this guide provide a robust framework for researchers to conduct these evaluations and gain a deeper understanding of the inhibition mechanism.
Application Notes & Protocols: 1-(4-Ethoxyphenyl)thiourea in Medicinal Chemistry and Drug Design
Foreword: The Thiourea Scaffold - A Privileged Structure in Drug Discovery
The thiourea moiety, characterized by the (R¹R²N)(R³R⁴N)C=S core, is a remarkably versatile scaffold in medicinal chemistry.[1] Its unique electronic and structural properties, including the ability to act as a hydrogen bond donor and acceptor, and to chelate metals, have positioned it as a "privileged structure" in the design of novel therapeutic agents.[2][3] Thiourea derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[2][4][5] This guide focuses on a specific, promising derivative: 1-(4-Ethoxyphenyl)thiourea . The introduction of the 4-ethoxyphenyl group modulates the lipophilicity and electronic properties of the thiourea core, offering a unique profile for targeted drug design.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the "what" but the "why" behind the protocols, grounding experimental design in established scientific principles and field-proven insights. We will explore the synthesis, characterization, and potential therapeutic applications of this compound, complete with detailed, self-validating experimental protocols.
Part 1: Synthesis and Characterization of this compound
Synthetic Strategy: The Isothiocyanate Route
The most direct and widely adopted method for synthesizing N-aryl thioureas is the reaction between an aromatic amine and a source of isothiocyanate.[1][6] For this compound, the logical precursors are 4-ethoxyaniline and an isothiocyanate equivalent. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to form the stable thiourea product.[6]
Protocol 1.1: Synthesis of this compound
Objective: To synthesize this compound from 4-ethoxyaniline and ammonium thiocyanate.
Causality Behind Experimental Choices:
-
Reagents: 4-ethoxyaniline serves as the nucleophilic amine. Ammonium thiocyanate in the presence of an acid (like HCl) generates isothiocyanic acid in situ, which then reacts with the amine. This in situ generation is often safer and more convenient than handling volatile isothiocyanates directly.
-
Solvent: A mixture of water and ethanol is chosen. Water is necessary to dissolve the ammonium thiocyanate and acid, while ethanol helps to solubilize the starting amine and the final product, facilitating a homogeneous reaction environment.
-
Temperature: The reaction is performed under reflux to ensure a sufficient reaction rate. The elevated temperature provides the necessary activation energy for the nucleophilic addition.
-
Purification: Recrystallization from ethanol is a standard and effective method for purifying solid organic compounds. It relies on the principle that the solubility of the compound is high in the hot solvent and low in the cold solvent, allowing for the removal of impurities that have different solubility profiles.
Materials:
-
4-Ethoxyaniline (p-phenetidine)
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethoxyaniline (13.7 g, 0.1 mol) and 100 mL of 95% ethanol. Stir until the amine is fully dissolved.
-
Isothiocyanate Generation: In a separate beaker, dissolve ammonium thiocyanate (9.1 g, 0.12 mol) in 50 mL of water. Carefully add this solution to the flask containing the 4-ethoxyaniline.
-
Acidification: Slowly add concentrated hydrochloric acid (10 mL, ~0.12 mol) to the reaction mixture. The acid catalyzes the formation of isothiocyanic acid from the thiocyanate salt.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any unreacted ammonium salts.
-
Purification: Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a white to off-white crystalline solid.[7]
Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
Melting Point: Compare the observed melting point with literature values. A sharp melting point range indicates high purity.
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify key functional groups (N-H, C=S, C-O-C).
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₂N₂OS, MW: 196.27 g/mol ).[7]
Part 2: Applications in Drug Design & Biological Evaluation
The structural features of this compound—a hydrogen-bonding thiourea core and a moderately lipophilic ethoxyphenyl group—make it a prime candidate for investigation across several therapeutic areas where other thiourea derivatives have shown promise.[1][4]
Potential as an Antimicrobial Agent
Rationale: The thiourea scaffold is present in numerous compounds with potent antibacterial and antifungal activity.[3][8] The mechanism often involves disruption of the cell wall, inhibition of key enzymes, or interference with biofilm formation.[9][10]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To quantify the antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi.
Self-Validating System:
-
Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is tested in parallel to ensure the assay is performing correctly and the microbial strains are susceptible.
-
Negative Control: A solvent control (e.g., DMSO) is included to ensure the vehicle used to dissolve the compound has no inhibitory effect on microbial growth.
-
Growth Control: Wells containing only broth and microbes are used to confirm the viability and normal growth of the organisms.
Materials:
-
Synthesized this compound
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungal Strain: Candida albicans
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Microbial Inoculum: Culture the microbial strains overnight. Dilute the cultures in their respective broths to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include wells for positive, negative, and growth controls on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | ≤2 | ≤1 | N/A |
| Fluconazole | N/A | N/A | ≤8 |
Potential as an Anticancer Agent
Rationale: Numerous thiourea derivatives exhibit significant cytotoxic activity against cancer cells by targeting various pathways, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and inducing apoptosis.[5][11][12] The 4-ethoxyphenyl moiety is present in some kinase inhibitors, making this an attractive hypothesis to test.
Protocol 2.2: MTT Cytotoxicity Assay
Objective: To evaluate the in vitro anticancer activity of this compound against human cancer cell lines.
Workflow Visualization:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human Cancer Cell Lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal Cell Line (e.g., MCF-10A non-tumorigenic breast epithelial) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Doxorubicin (positive control)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Potential as an Enzyme Inhibitor
Rationale: Thioureas are known inhibitors of various enzymes, including those relevant to diabetes and tuberculosis.[13][14] For instance, the anti-tuberculosis drug Isoxyl (a diphenylthiourea) inhibits the fatty acid desaturase DesA3 in Mycobacterium tuberculosis.[14] Given the prevalence of diabetes, targeting α-glucosidase, an enzyme involved in carbohydrate digestion, is a validated therapeutic strategy. Several thiourea derivatives have shown potent inhibition of this enzyme.[13]
Protocol 2.3: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory potential of this compound against α-glucosidase.
Signaling Pathway Visualization:
Caption: Mechanism of α-glucosidase action and its inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate
-
Phosphate buffer (pH 6.8)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) to stop the reaction
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, varying concentrations of this compound (or Acarbose for positive control), and the α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the PNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes. The enzyme will cleave PNPG to produce p-nitrophenol, which is yellow.
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution to each well. This increases the pH and denatures the enzyme, while also enhancing the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the control (enzyme activity without inhibitor). Determine the IC₅₀ value.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(4-Ethoxyphenyl)thiourea: A Detailed Protocol for Laboratory Applications
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-ethoxyphenyl)thiourea, a versatile intermediate in organic and medicinal chemistry. The described method details the reaction of 4-ethoxyaniline with ammonium thiocyanate in an acidic medium. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, safety precautions, and mechanistic insights to ensure a reproducible and safe synthesis.
Introduction
Thiourea and its derivatives are a significant class of organosulfur compounds that have garnered considerable attention due to their wide range of biological activities and applications in chemical synthesis.[1][2] this compound, in particular, serves as a crucial building block in the synthesis of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.[3] Derivatives of thiourea have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][4] The presence of the ethoxyphenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.
This document outlines a reliable and accessible laboratory-scale synthesis of this compound. The protocol is designed to be straightforward, employing readily available reagents and standard laboratory equipment.
Reaction Scheme and Mechanism
The synthesis of this compound is typically achieved through the reaction of 4-ethoxyaniline with an in-situ generated isothiocyanate from ammonium thiocyanate in the presence of an acid catalyst.
Reaction Scheme:
The reaction proceeds via the formation of thiocyanic acid (HSCN) from ammonium thiocyanate and a strong acid, such as hydrochloric acid. The amine group of 4-ethoxyaniline then acts as a nucleophile, attacking the electrophilic carbon of thiocyanic acid to form the target thiourea derivative.[5]
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 156-43-4 | ≥98% | Sigma-Aldrich |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 1762-95-4 | ≥98% | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | 37% | VWR |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% | Local Supplier |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | In-house |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers (100 mL, 500 mL)
-
Graduated cylinders (50 mL, 100 mL)
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Glass stirring rod
-
Spatula
-
Analytical balance
Experimental Protocol
Synthesis of this compound
The following workflow outlines the key steps in the synthesis of this compound.
Experimental Workflow for Synthesis
Step-by-Step Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 4-ethoxyaniline in 50 mL of deionized water.
-
Acidification: To this solution, slowly add 8.3 mL of concentrated hydrochloric acid while stirring.
-
Addition of Thiocyanate: In a separate beaker, dissolve 7.6 g (0.1 mol) of ammonium thiocyanate in 25 mL of deionized water. Add this solution to the flask containing the 4-ethoxyaniline hydrochloride salt.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours with continuous stirring.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. A white or off-white solid precipitate of this compound should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water (2 x 25 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C) until a constant weight is achieved.
Purification (Recrystallization)
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product as described in step 7 of the synthesis protocol.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Melting Point: Determine the melting point of the purified product. The literature value for this compound is approximately 166-168 °C.
-
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆): Expected signals include those for the aromatic protons, the ethoxy group protons, and the amine protons.
-
FT-IR (KBr): Characteristic peaks should be observed for N-H stretching, C=S stretching, and C-O-C stretching.
-
-
Thin Layer Chromatography (TLC): Assess the purity of the final product. A single spot indicates a pure compound.
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The use of an acidic medium is crucial for the in-situ generation of thiocyanic acid, which readily reacts with the primary amine. The reflux condition ensures the reaction goes to completion within a reasonable timeframe.
Purification by recrystallization is an effective method to obtain a high-purity product. The choice of ethanol as a recrystallization solvent is based on the good solubility of the compound at high temperatures and poor solubility at low temperatures.
The synthesized this compound can be used as a versatile intermediate for further chemical transformations, such as the synthesis of thiazole derivatives or other heterocyclic systems with potential biological activities.[10]
Conclusion
This application note details a robust and reproducible protocol for the laboratory synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable chemical intermediate for various applications in organic synthesis and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. annexechem.com [annexechem.com]
- 3. Buy 1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)thiourea [smolecule.com]
- 4. Thiourea:an organic compound_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Ethoxyphenyl)thiourea as a Versatile Ligand in Coordination Chemistry
Introduction
Thiourea derivatives represent a cornerstone class of ligands in coordination chemistry, prized for their structural versatility and the diverse applications of their resulting metal complexes.[1] These compounds feature a characteristic N-(C=S)-N fragment, which provides both soft (sulfur) and hard (nitrogen) donor atoms, enabling effective coordination with a wide array of metal centers.[2] 1-(4-Ethoxyphenyl)thiourea (EPT), the subject of this guide, is a particularly valuable ligand. The thiocarbonyl group acts as the primary coordination site through its sulfur atom, while the nitrogen atoms can participate in extensive hydrogen bonding, stabilizing crystal lattices and influencing molecular geometry.[1] The ethoxyphenyl substituent provides a degree of lipophilicity, which can be crucial for applications in biological systems.
The coordination of EPT to transition metals yields stable complexes with significant potential in medicinal chemistry, catalysis, and analytical science.[3][4][5] Research has consistently shown that while the thiourea ligand itself may exhibit modest biological effects, its coordination to metals such as gold, silver, palladium, or copper can dramatically enhance its cytotoxic activity against cancer cells and its efficacy as an antimicrobial agent.[6][7][8] This guide provides detailed, field-proven protocols for the synthesis of the EPT ligand, its coordination to metal centers, and the characterization and application of the resulting complexes, designed for researchers in chemistry and drug development.
Protocol 1: Synthesis of this compound (EPT) Ligand
This protocol details the synthesis of EPT from 4-ethoxyaniline and ammonium thiocyanate. This method is advantageous as it proceeds in an aqueous medium and avoids the use of highly toxic and volatile reagents like carbon disulfide.[9] The reaction mechanism involves the in situ formation of isothiocyanic acid from ammonium thiocyanate under acidic conditions, which is then attacked by the nucleophilic amine group of 4-ethoxyaniline.
Reaction Scheme:
Materials and Equipment:
-
4-Ethoxyaniline (p-phenetidine)
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (e.g., 0.1 mol, 13.72 g) and ammonium thiocyanate (e.g., 0.12 mol, 9.13 g) in 100 mL of deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid (e.g., 8.5 mL) to the stirring mixture. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 95-100°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. A crystalline solid product will precipitate.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (3 x 30 mL) to remove any unreacted starting materials and salts.
-
Purification: Purify the crude this compound by recrystallization from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Self-Validation and Characterization:
To confirm the identity and purity of the synthesized EPT ligand, the following characterization is essential.
| Analysis | Expected Result for this compound |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 173°C[10] |
| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (aromatic C=C), ~1550 (N-H bending), ~1240 (C-O ether), ~750-850 (C=S stretching)[11][12] |
| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 1H, NH), δ ~7.8 (s, 2H, NH₂), δ ~7.2 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~4.0 (q, 2H, OCH₂), δ ~1.3 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~181 (C=S), δ ~155 (Ar-C-O), δ ~131 (Ar-C), δ ~127 (Ar-CH), δ ~114 (Ar-CH), δ ~63 (OCH₂), δ ~15 (CH₃) |
Protocol 2: General Synthesis of EPT-Metal Complexes
This protocol provides a general method for synthesizing metal complexes of EPT. Thiourea ligands typically coordinate as monodentate ligands through the sulfur atom.[11] The following is a representative synthesis for a square planar Palladium(II) complex, [Pd(EPT)₂Cl₂], which serves as an illustrative example.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of an EPT-metal complex.
Materials and Equipment:
-
Synthesized this compound (EPT)
-
Metal precursor, e.g., Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Procedure for [Pd(EPT)₂Cl₂]:
-
Ligand Solution: Dissolve EPT (e.g., 2 mmol, 0.392 g) in 30 mL of warm ethanol in a 100 mL flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve K₂PdCl₄ (e.g., 1 mmol, 0.326 g) in a minimum amount of deionized water and add 10 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A colored precipitate (typically yellow or orange for Pd(II) complexes) should form immediately or upon standing.
-
Reaction Time: Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation and Washing: Collect the precipitated complex by vacuum filtration. Wash the solid with deionized water (2 x 15 mL), followed by ethanol (2 x 15 mL), and finally with a small amount of diethyl ether to facilitate drying.
-
Drying: Dry the complex in a vacuum desiccator over silica gel.
Characterization of EPT-Metal Complexes
Successful coordination is validated by comparing the spectra of the complex with that of the free ligand.
-
FT-IR Spectroscopy: The most critical evidence for coordination through the sulfur atom is a shift in the C=S stretching vibration. This band, appearing around 750-850 cm⁻¹ in the free EPT ligand, typically shifts to a lower frequency (by 10-50 cm⁻¹) in the complex.[11] This is due to the weakening of the C=S double bond upon donation of electron density from the sulfur atom to the metal center. Changes in the position and shape of the N-H stretching bands (~3400-3100 cm⁻¹) also occur upon complexation.
-
UV-Visible Spectroscopy: The free ligand typically shows absorptions in the UV region due to π→π* and n→π* transitions. The spectrum of the metal complex will show these ligand-centered bands, often shifted, along with new, lower-energy bands in the visible region corresponding to d-d electronic transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) bands.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, revealing the coordination geometry of the metal (e.g., square planar, tetrahedral, octahedral), the bond lengths between the metal and ligand atoms (M-S), and the overall molecular packing.[13][14]
Coordination Modes of EPT
Caption: Common coordination modes of thiourea ligands to a metal center (M).
Application Protocol 3: Evaluating In Vitro Cytotoxicity using the MTT Assay
Given the significant interest in thiourea-metal complexes as anticancer agents, a crucial application is the assessment of their cytotoxicity against cancer cell lines.[6] The MTT assay is a standard colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.
Materials and Equipment:
-
Synthesized EPT-metal complex
-
Cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the EPT-metal complex in DMSO (e.g., 10 mM). Create a series of dilutions in complete medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the complex. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a readily synthesized, versatile ligand that forms stable coordination complexes with a variety of metal ions. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these compounds. The resulting metal complexes are of significant scientific interest, demonstrating promising applications as potential anticancer therapeutics and catalysts.[5][6] The modularity of the synthesis allows for further derivatization of the thiourea backbone, offering a rich platform for the development of new metal-based drugs and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. annexechem.com [annexechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemcom.com [echemcom.com]
- 9. globethesis.com [globethesis.com]
- 10. aoen.lookchem.com [aoen.lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Crystal structure of chlorido[1-(4-nitrophenyl)thiourea-κS]bis(triphenylphosphane-κP)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Investigating the Bioactivity of 1-(4-Ethoxyphenyl)thiourea
Abstract
Thiourea and its derivatives represent a versatile class of organosulfur compounds that have garnered significant attention in medicinal chemistry and drug development.[1] This is due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] 1-(4-Ethoxyphenyl)thiourea (C₉H₁₂N₂OS) is one such derivative whose full biological potential remains to be systematically explored.[6] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct an initial, robust evaluation of the bioactivity of this compound. The protocols herein are designed to be self-validating through the rigorous use of controls and are grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
Thiourea derivatives are recognized for their ability to interact with various biological targets, often through hydrogen bonding and interactions with enzymes via their nitrogen and sulfur-containing core structure.[2] Their documented bioactivities are extensive:
-
Anticancer Activity: Many thiourea derivatives demonstrate cytotoxicity against a range of cancer cell lines, with some acting as enzyme inhibitors or inducing apoptosis.[1][7][8]
-
Antimicrobial Properties: The thiourea scaffold is present in compounds with activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9][10][11]
-
Anti-inflammatory Effects: Certain derivatives have been shown to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) and lipoxygenase (5-LOX) enzymes or reducing nitric oxide production.[3][12][13][14]
Given this precedent, this compound is a compelling candidate for bioactivity screening. This guide outlines a multi-pronged approach to assess its potential as an anticancer, antimicrobial, and anti-inflammatory agent using validated in vitro models.
Compound Management and Preparation
Proper handling of the test compound is foundational to reliable and reproducible results.
Compound Information:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂N₂OS[6] |
| Molecular Weight | 196.27 g/mol [6] |
| Appearance | Typically a solid at room temperature |
Protocol 2.1: Stock Solution Preparation
Rationale: A concentrated, accurately prepared stock solution in a suitable solvent is critical for precise dilutions in subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in biological screening.
-
Weighing: Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.
-
Solubilization: Dissolve the compound in high-purity, sterile DMSO to create a 20 mM stock solution.
-
Calculation:Volume (L) = Mass (g) / (0.19627 g/mmol * 0.020 mol/L)
-
-
Mixing: Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be required.[4]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.
Expert Tip (Trustworthiness): The final concentration of DMSO in cell-based assays should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or alter cell function. Always prepare a vehicle control using the same final concentration of DMSO as the highest dose of the test compound.
Foundational Protocol: Mammalian Cell Culture
Maintaining healthy, consistent cell cultures is a prerequisite for any in vitro bioactivity assay. The following is a generalized protocol for adherent cell lines.
Protocol 3.1: Cell Line Maintenance and Subculture
Suggested Cell Lines:
-
Cancer Panel: HCT116 (colon), MCF-7 (breast), A549 (lung).[7][8]
-
Inflammation Model: RAW 264.7 (murine macrophage).
-
Non-Cancerous Control: 3T3 (fibroblast) or MCF-10A (non-tumorigenic breast epithelial).[4][7]
Materials:
-
Complete Growth Medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
T-75 cell culture flasks.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Observation: Visually inspect cells under a microscope to assess confluency (aim for 80-90%) and morphology.
-
Aspiration: Aspirate the old medium from the flask.
-
Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove residual serum that can inhibit trypsin. Aspirate the PBS.
-
Detachment: Add 2-3 mL of Trypsin-EDTA to the flask, ensuring it covers the cell layer. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Add 7-8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile conical tube.
-
Seeding: Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) into a new T-75 flask containing fresh, pre-warmed medium.
-
Incubation: Return the new flask to the incubator.
Bioactivity Screening: Anticancer Potential
The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria. A reduction in viability upon treatment suggests cytotoxic or cytostatic effects.
Protocol 4.1: MTT Cytotoxicity Assay
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
Adherence: Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells for "untreated cells" (medium only), "vehicle control" (medium + highest DMSO concentration), and a "positive control" (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation: Example IC₅₀ Values
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|
| HCT116 | [Experimental Value] | [Experimental Value] |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
| 3T3 (Normal) | [Experimental Value] | [Experimental Value] |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Bioactivity Screening: Antimicrobial Potential
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible microbial growth.
Protocol 5.1: Broth Microdilution for MIC Determination
Suggested Test Organisms:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)[10]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)[1]
-
Fungus (Yeast): Candida albicans (e.g., ATCC 90028)[1]
Procedure:
-
Inoculum Preparation: Culture microbes overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a sterile 96-well plate, add 50 µL of broth to all wells. Add 50 µL of a 2x concentrated solution of the compound to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin, Vancomycin) or antifungal (e.g., Fluconazole).[11]
-
Negative (Growth) Control: Inoculum + broth + DMSO vehicle.
-
Sterility Control: Broth only.
-
-
Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.
Data Presentation: Example MIC Values
| Test Organism | This compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
|---|---|---|
| S. aureus | [Experimental Value] | [Value for Ciprofloxacin] |
| E. coli | [Experimental Value] | [Value for Ciprofloxacin] |
| C. albicans | [Experimental Value] | [Value for Fluconazole] |
Visualization: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Bioactivity Screening: Anti-inflammatory Potential
A key indicator of inflammation is the production of nitric oxide (NO) by macrophages upon stimulation. The Griess assay measures nitrite, a stable byproduct of NO, to quantify NO production.
Protocol 6.1: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to all wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Controls: Include "untreated" (cells only), "LPS only", "vehicle + LPS", and a "positive control" (e.g., Dexamethasone + LPS).
-
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well.
-
Add 50 µL of Griess Reagent B (NED solution) to each well.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Absorbance Reading: Measure absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Parallel Viability Assay: It is critical to run a parallel MTT assay (Protocol 4.1) under the same conditions. This ensures that any reduction in NO is not simply due to the compound being cytotoxic to the macrophages.
Visualization: LPS-Induced NO Production Pathway
Caption: Potential inhibition points in the LPS-induced NO pathway.
Conclusion and Future Directions
This document provides a foundational, multi-assay platform to characterize the primary bioactivities of this compound. Positive results ("hits") from these initial screens should be considered preliminary. They provide the basis for more advanced, mechanism-of-action studies. For instance, a cytotoxic hit could be further investigated with apoptosis assays (e.g., caspase activation, Annexin V staining). An antimicrobial hit could be tested against resistant strains or in biofilm disruption assays.[10] An anti-inflammatory hit warrants investigation into specific enzyme inhibition (e.g., COX-2) or gene expression analysis of inflammatory cytokines. These protocols, when executed with the appropriate controls, will yield reliable and insightful data to guide the future development of this promising compound.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 13. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(4-Ethoxyphenyl)thiourea as a Pivotal Intermediate for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-ethoxyphenyl)thiourea (EPTU) as a versatile intermediate in heterocyclic chemistry. We move beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and the scientific rationale behind experimental choices. This guide details the synthesis of EPTU itself and its subsequent application in the construction of three critical classes of N- and S-containing heterocycles: thiazoles, benzothiazoles, and 1,2,4-triazoles. Each protocol is designed as a self-validating system, complete with characterization data, workflow diagrams, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Value of this compound (EPTU)
Thiourea derivatives are a cornerstone of modern synthetic chemistry, serving as exceptionally versatile synthons for a vast array of molecular architectures.[1] Their utility stems from the unique reactivity of the thioamide functional group, which contains nucleophilic sulfur and nitrogen centers, allowing for diverse cyclization strategies. Among these, this compound (EPTU) is a particularly valuable building block. The 4-ethoxyphenyl moiety imparts favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, making it a desirable substituent in drug discovery programs.
Heterocyclic compounds are the most prominent structural class among FDA-approved drugs. Scaffolds such as thiazoles, benzothiazoles, and triazoles are ubiquitous in pharmaceuticals, agrochemicals, and material science due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides validated, step-by-step protocols that leverage the reactivity of EPTU to construct these high-value heterocyclic systems, empowering researchers to efficiently generate novel chemical entities for further investigation.
Synthesis and Characterization of this compound (EPTU)
The synthesis of aryl thioureas is a fundamental transformation, typically achieved by the reaction of an aromatic amine with a source of thiocyanate under acidic conditions. The following protocol has been optimized for high yield and purity.
Synthesis Protocol
Reaction Scheme: 4-Ethoxyaniline + NH₄SCN --(HCl, H₂O)--> this compound
Materials:
-
4-Ethoxyaniline (p-phenetidine)
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethoxyaniline (0.1 mol, 13.72 g).
-
Add 100 mL of deionized water followed by the slow, careful addition of concentrated HCl (0.12 mol, ~10 mL) while stirring.
-
To this solution of 4-ethoxyaniline hydrochloride, add ammonium thiocyanate (0.11 mol, 8.37 g).
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white crystalline solid by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound.
-
Dry the product in a vacuum oven at 50 °C.
Rationale and Mechanistic Insight
The reaction proceeds via the in situ formation of thiocyanic acid (H-S-C≡N) from ammonium thiocyanate in the acidic medium. The primary amine of 4-ethoxyaniline then acts as a nucleophile, attacking the carbon of the thiocyanic acid. A subsequent tautomerization of the resulting intermediate yields the stable thiourea product. The use of an acid catalyst is crucial for protonating the thiocyanate, making it more electrophilic and susceptible to nucleophilic attack.[5]
Characterization Data
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₂N₂OS[6] |
| Molecular Weight | 196.27 g/mol [6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-171 °C |
| Yield | 85-95% |
| ¹H NMR (DMSO-d₆) | δ 9.3 (s, 1H, NH), 7.8 (s, 2H, NH₂), 7.3 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 4.0 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) |
| IR (KBr, cm⁻¹) | 3410, 3280 (N-H stretch), 1600 (C=C stretch), 1540 (N-H bend), 1240 (C-O stretch), 830 (C-S stretch) |
Synthesis Workflow Diagram
References
Application Note: A Strategic Guide to the Development of Novel Thiourea Derivatives from 1-(4-Ethoxyphenyl)thiourea
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential biological evaluation of novel thiourea derivatives, utilizing 1-(4-ethoxyphenyl)thiourea as a versatile starting scaffold. Thiourea derivatives represent a privileged class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This guide moves beyond simple procedural lists, delving into the causal rationale behind experimental choices to empower researchers in developing next-generation therapeutic candidates. We present self-validating protocols, from synthesis to characterization, and outline strategies for preliminary biological screening.
Foundational Principles & Strategic Rationale
The thiourea moiety, characterized by the N-(C=S)-N fragment, is a unique structural motif. Its ability to exist in tautomeric forms and the presence of nucleophilic sulfur and nitrogen atoms allow for diverse chemical modifications and interactions with biological targets.[4] The starting material, this compound[5], is particularly promising. The ethoxyphenyl group provides a degree of lipophilicity that can be crucial for cell membrane permeability, while the two N-H groups offer prime sites for synthetic elaboration to explore structure-activity relationships (SAR).
The core objective of derivatization is to modulate the parent molecule's properties to enhance therapeutic efficacy. Key goals include:
-
Improving Potency: Modifying the structure to increase binding affinity to a biological target.
-
Enhancing Selectivity: Reducing off-target effects by designing derivatives that interact specifically with the desired target.
-
Optimizing Pharmacokinetics (ADME): Adjusting solubility, metabolic stability, and other properties to improve drug-like characteristics.
Our strategy will focus on N-acylation, a robust and versatile reaction that introduces a carbonyl group and a new variable substituent (R-group). This allows for systematic variation of steric and electronic properties to build a library of compounds for screening.
Integrated Development Workflow
A successful development campaign follows a logical progression from chemical synthesis to biological validation. The following workflow provides a high-level overview of this integrated process.
Figure 1: Integrated workflow for the development of novel thiourea derivatives.
Experimental Protocols & Methodologies
The protocols provided herein are designed to be self-validating, incorporating purification and rigorous characterization to ensure the integrity of the synthesized compounds.
Protocol 3.1: General Synthesis of 1-Acyl-3-(4-ethoxyphenyl)thiourea Derivatives
This procedure details the N-acylation of this compound using various acyl chlorides. The reaction is based on the nucleophilic attack of a thiourea nitrogen on the electrophilic carbonyl carbon of the acyl chloride.
Figure 2: General reaction scheme for N-acylation of the thiourea scaffold.
Materials & Reagents:
-
This compound
-
Substituted Acyl Chloride (e.g., Benzoyl chloride, Acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as an HCl scavenger)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser and drying tube
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Causality Note: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride, which would quench the reaction and reduce yield.
-
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Stir for 5 minutes at room temperature.
-
Causality Note: TEA acts as a base to neutralize the HCl byproduct generated during the reaction. This prevents protonation of the thiourea nitrogen, maintaining its nucleophilicity, and drives the reaction to completion.
-
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirring solution at 0 °C (ice bath).
-
Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 3.2: Purification
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals and wash with a small amount of cold solvent.
-
Causality Note: This method is effective for removing impurities with different solubility profiles and is often sufficient for obtaining high-purity crystalline solids.
-
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 3.3: Spectroscopic Characterization
Structural confirmation is paramount. The following techniques provide unambiguous evidence of the target molecule's identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Data Interpretation & Expected Outcomes
The table below summarizes the expected characterization data for a hypothetical derivative, 1-Benzoyl-3-(4-ethoxyphenyl)thiourea .
| Parameter | Expected Outcome/Observation | Rationale for Confirmation |
| Yield | 70-90% | High yield indicates an efficient reaction. |
| Melting Point | A sharp, defined range | A narrow melting point range is an indicator of high purity. |
| FT-IR (cm⁻¹) | ~3300 (N-H), ~1680 (C=O), ~1250 (C=S) | Appearance of the C=O stretch and shifts in the N-H region confirm acylation. |
| ¹H NMR (δ, ppm) | 11.0-12.0 (s, 1H, CS-NH), 9.0-10.0 (s, 1H, CO-NH), 7.2-8.0 (m, Ar-H), 4.1 (q, 2H, -OCH₂), 1.4 (t, 3H, -CH₃) | The presence of two distinct N-H signals and the aromatic protons from the benzoyl group confirm the structure. |
| ¹³C NMR (δ, ppm) | ~180 (C=S), ~165 (C=O), 115-160 (Ar-C), 63 (-OCH₂), 15 (-CH₃) | Signals for the thiocarbonyl (C=S) and the newly introduced carbonyl (C=O) carbons are key identifiers. |
| MS (ESI+) | [M+H]⁺ corresponding to C₁₆H₁₆N₂O₂S | The observed mass-to-charge ratio must match the calculated molecular weight of the target compound. |
Strategy for Biological Evaluation
Thiourea derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[2][6] A logical first step is to screen the newly synthesized compounds for cytotoxicity against a panel of human cancer cell lines.
Protocol 5.1: High-Level MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thiourea derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Mechanism of Action
Many biologically active small molecules, including some thiourea derivatives, function by inhibiting protein kinases, which are critical regulators of cell signaling.[6] For example, derivatives could potentially target the RAF/MEK/ERK (MAPK) pathway, which is often hyperactivated in cancer.
Figure 3: Simplified MAPK signaling pathway, a potential target for thiourea derivatives.
Conclusion and Future Perspectives
This guide outlines a robust and logical framework for the development of novel thiourea derivatives from this compound. By systematically applying the synthetic, analytical, and biological protocols described, researchers can efficiently generate and validate new chemical entities. The initial biological data will form the basis for comprehensive SAR studies, guiding the design of more potent and selective compounds. Promising "hit" compounds can then be advanced to more complex secondary assays, mechanism of action studies, and eventually, in-vivo animal models to fully assess their therapeutic potential.
References
The Versatile Scaffold: 1-(4-Ethoxyphenyl)thiourea in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Potential of 1-(4-Ethoxyphenyl)thiourea
In the landscape of medicinal chemistry and drug discovery, the thiourea moiety stands out as a privileged structural motif. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This is largely attributed to the ability of the thiourea backbone to form strong hydrogen bonds and coordinate with metal ions, allowing for effective interaction with biological targets.[3] Among the vast library of thiourea derivatives, this compound emerges as a particularly valuable and versatile starting material for the synthesis of a diverse array of bioactive heterocyclic compounds.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant molecules. We will delve into the causality behind its reactivity and provide detailed, field-proven protocols for the synthesis of key bioactive scaffolds, namely 2-aminobenzothiazoles and 1,3,4-thiadiazoles. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Core Chemistry: The Reactive Nature of this compound
The synthetic utility of this compound is rooted in the nucleophilicity of its sulfur and nitrogen atoms, as well as the susceptibility of the thiocarbonyl group to electrophilic attack. This allows for a variety of cyclization reactions to form stable heterocyclic systems. The presence of the 4-ethoxyphenyl group can also modulate the electronic properties of the thiourea moiety, influencing its reactivity and the biological activity of the resulting derivatives.
Caption: Synthetic pathways from this compound to bioactive heterocycles.
Application Note I: Synthesis of 2-Amino-6-ethoxybenzothiazole via Oxidative Cyclization
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[4][5] The Hugerschoff reaction, which involves the oxidative cyclization of an aryl thiourea, is a classic and efficient method for the synthesis of this important heterocyclic system.
Causality of the Experimental Choice:
The oxidative cyclization of this compound to 2-amino-6-ethoxybenzothiazole is predicated on the electrophilic attack of a halogen, typically bromine, on the electron-rich aromatic ring, followed by an intramolecular nucleophilic attack of the sulfur atom. The ethoxy group at the para-position of the phenyl ring is an electron-donating group, which activates the ortho positions for electrophilic substitution, thus facilitating the cyclization process. Acetic acid is a commonly used solvent as it is relatively polar and can protonate the thiourea, increasing its reactivity.
Experimental Protocol: Synthesis of 2-Amino-6-ethoxybenzothiazole
This protocol is adapted from the general principles of the Hugerschoff reaction.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve this compound (1.96 g, 10 mmol) in glacial acetic acid (30 mL).
-
Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (10 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The color of the reaction mixture will likely change, and a precipitate may form.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). If the color of bromine persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-ethoxybenzothiazole as a crystalline solid.
Caption: Workflow for the synthesis of 2-amino-6-ethoxybenzothiazole.
Application Note II: Synthesis of 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole ring is another important pharmacophore found in a variety of medicinally active compounds, known for their antimicrobial and anti-inflammatory activities.[6][7] A common route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with acids. While this compound is not a thiosemicarbazide, it can be conceptually considered a precursor to a reactive intermediate that can undergo cyclization. A more direct and analogous approach for aryl thioureas involves reaction with a cyclizing agent. For this application note, we will adapt a general method for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides, which can be conceptually extended from this compound with an appropriate acylating agent followed by cyclization. A more direct synthesis involves the cyclization of an acylthiosemicarbazide, which can be prepared from 4-ethoxybenzoyl chloride and thiosemicarbazide. For the purpose of illustrating the utility of the ethoxyphenyl moiety, we will present a protocol for the synthesis of a related thiadiazole.
Causality of the Experimental Choice:
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is often achieved by the acid-catalyzed cyclization of acylthiosemicarbazides. In this process, the acyl group provides the carbon atom that becomes C5 of the thiadiazole ring. Concentrated sulfuric acid or phosphoric acid are commonly used as dehydrating and cyclizing agents. The reaction proceeds through the protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the sulfur atom of the thiourea moiety, and subsequent dehydration to form the aromatic thiadiazole ring.
Experimental Protocol: Synthesis of 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine
This protocol describes a two-step synthesis starting from 4-ethoxybenzoic acid, which is a related and readily available starting material to showcase the synthesis of the target ethoxyphenyl-substituted thiadiazole.
Step 1: Synthesis of 4-Ethoxybenzoylthiosemicarbazide
Materials:
-
4-Ethoxybenzoic acid
-
Thionyl chloride
-
Thiosemicarbazide
-
Pyridine
-
Dry Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, reflux a mixture of 4-ethoxybenzoic acid (1.66 g, 10 mmol) and thionyl chloride (1.5 mL, 20 mmol) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain crude 4-ethoxybenzoyl chloride.
-
Acylation of Thiosemicarbazide: Dissolve the crude 4-ethoxybenzoyl chloride in dry DCM (20 mL). In a separate flask, prepare a suspension of thiosemicarbazide (0.91 g, 10 mmol) in dry DCM (30 mL) and add pyridine (0.8 mL, 10 mmol). Cool this suspension in an ice bath.
-
Reaction: Add the solution of 4-ethoxybenzoyl chloride dropwise to the thiosemicarbazide suspension with vigorous stirring. After the addition, allow the reaction to stir at room temperature overnight.
-
Isolation: Filter the reaction mixture to remove pyridinium hydrochloride. Wash the filtrate with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-ethoxybenzoylthiosemicarbazide. Recrystallize from ethanol.
Step 2: Cyclization to 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine
Materials:
-
4-Ethoxybenzoylthiosemicarbazide
-
Concentrated Sulfuric Acid
Procedure:
-
Cyclization: Carefully add 4-ethoxybenzoylthiosemicarbazide (2.39 g, 10 mmol) in small portions to ice-cold concentrated sulfuric acid (10 mL) with stirring.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralization: Neutralize the solution with a concentrated ammonium hydroxide solution until alkaline to litmus paper.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield pure 5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Caption: Workflow for the synthesis of 5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Quantitative Data Summary
While specific yield and purity data for reactions starting directly from this compound are not extensively available in the public domain, the following table provides expected ranges based on analogous transformations reported in the literature for similar aryl thiourea derivatives.
| Product | Synthetic Method | Typical Yield Range | Key Reaction Parameters |
| 2-Amino-6-ethoxybenzothiazole | Oxidative Cyclization (Hugerschoff) | 60-85% | Bromine in acetic acid, room temp. |
| 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine | Acid-catalyzed Cyclization | 70-90% | Conc. H₂SO₄, room temp. |
Conclusion and Future Outlook
This compound serves as a readily accessible and highly versatile building block for the synthesis of a variety of bioactive heterocyclic compounds. The protocols detailed herein for the synthesis of 2-amino-6-ethoxybenzothiazole and 5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine provide a solid foundation for researchers and drug development professionals to explore the chemical space around these privileged scaffolds. The inherent biological activities associated with thiourea derivatives, coupled with the synthetic tractability of this compound, make it a compound of significant interest for the development of new therapeutic agents. Future research could focus on the diversification of these scaffolds through further functionalization and the comprehensive biological evaluation of the resulting novel chemical entities.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. chem.sav.sk [chem.sav.sk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Ethoxyphenyl)thiourea Synthesis
Welcome to the technical support resource for the synthesis of 1-(4-Ethoxyphenyl)thiourea. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this important synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, high-purity outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and practical synthetic routes for preparing this compound?
There are two primary, highly effective methods for this synthesis, each with distinct advantages depending on available starting materials and safety considerations.
-
The Ammonium Thiocyanate Route: This is arguably the most straightforward and common method. It involves the direct reaction of 4-ethoxyaniline with ammonium thiocyanate, typically under acidic conditions.[1][2] This one-pot method avoids the handling of more hazardous reagents like carbon disulfide.[1]
-
The Isothiocyanate Route: This approach can be performed in two ways:
-
Via in-situ generation from Carbon Disulfide (CS₂): 4-ethoxyaniline is reacted with CS₂ to form a dithiocarbamate intermediate, which is then converted to 4-ethoxyphenyl isothiocyanate. This isothiocyanate is highly reactive and is immediately trapped by ammonia (or an amine) to form the target thiourea.[3][4][5]
-
Via commercially available 4-Ethoxyphenyl Isothiocyanate: If this reagent is available, the synthesis simplifies to a direct reaction with ammonia. This is often the highest-yielding and cleanest method but depends on the availability and cost of the isothiocyanate starting material.[6][7]
-
Q2: Can you explain the reaction mechanism for the synthesis using 4-ethoxyaniline and ammonium thiocyanate?
Certainly. This reaction proceeds through an acid-catalyzed pathway. First, the thiocyanate anion (SCN⁻) is protonated to form thiocyanic acid (H-N=C=S), which exists in equilibrium with its tautomer, isothiocyanic acid. The aniline nitrogen of 4-ethoxyaniline, a moderate nucleophile, then attacks the electrophilic carbon of isothiocyanic acid. A final deprotonation step yields the stable this compound product. The acid catalyst is crucial as it activates the thiocyanate and protonates the aniline, facilitating the reaction.
Caption: Reaction Mechanism: Acid-Catalyzed Thiourea Formation.
Q3: What are the critical safety precautions for the reagents involved in this synthesis?
Safety is paramount. The primary hazards are associated with the starting materials:
-
4-Ethoxyaniline (p-Phenetidine): This compound is harmful if swallowed, inhaled, or absorbed through the skin.[8] It is a suspected mutagen and can cause serious eye irritation and skin sensitization.[9][10] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ammonium Thiocyanate: Also harmful by ingestion, inhalation, or skin contact, and it can cause serious eye damage.[11] A critical and potentially life-threatening hazard is that contact with acids liberates highly toxic hydrogen cyanide gas .[11][12] All operations involving the addition of acid to thiocyanate salts must be performed with extreme caution in an efficient chemical fume hood.
-
Carbon Disulfide (CS₂): If using this route, be aware that CS₂ is extremely volatile, highly flammable, and toxic.[13] It requires meticulous handling in a fume hood, away from any potential ignition sources.
Section 2: Validated Experimental Protocols
Protocol A: Synthesis via Ammonium Thiocyanate
This protocol is adapted from established literature procedures and optimized for reliability and yield.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyaniline (e.g., 0.1 mol).
-
Reagent Addition: Add water (e.g., 80 mL) and concentrated hydrochloric acid (e.g., 0.1 mol) to the flask. Stir the mixture until the aniline salt fully dissolves.
-
Thiocyanate Addition: Slowly add solid ammonium thiocyanate (e.g., 0.11 mol, 1.1 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexane (e.g., 30:70). The reaction is typically complete within 4-9 hours.[1]
-
Workup and Isolation: Once the starting material is consumed, cool the mixture in an ice bath. The product will precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted ammonium thiocyanate and other inorganic salts.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The typical yield for this procedure is >90%.[1] Confirm the structure using ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Experimental Workflow for the Ammonium Thiocyanate Route.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue Cluster: Low or No Product Yield
Q: My reaction yield is disappointingly low. What are the most probable causes?
Low yields can often be traced back to a few key areas.[14]
| Probable Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Solution: Increase the reaction time or temperature. While 90-100°C is standard, some batches of reagents may require longer refluxing. Use TLC to confirm the complete consumption of the 4-ethoxyaniline starting material before workup. |
| Suboptimal Acidity | Solution: Ensure the correct stoichiometry of acid is used. The acid is catalytic; it protonates the thiocyanate to generate the reactive isothiocyanic acid species. Too little acid will result in a sluggish reaction. |
| Purification Losses | Solution: this compound has some solubility in water, which increases with temperature. Ensure you are washing the filtered product with ice-cold water to minimize loss. Avoid excessively large volumes of wash solvent. |
| Reagent Quality | Solution: Use high-purity 4-ethoxyaniline. Aniline derivatives can oxidize and darken on storage. If your starting material is dark brown or black, consider purifying it by distillation or filtration through a short plug of silica gel before use. |
Q: The reaction has been refluxing for hours, but TLC shows only my starting material. What should I check?
This indicates a failure of the reaction to initiate. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting Workflow for a Stalled Reaction.
Issue Cluster: Product Purity & Side Reactions
Q: My final product's NMR spectrum shows unexpected peaks. What are the likely side products?
The most common impurity is unreacted 4-ethoxyaniline. However, other side reactions can occur:
-
N,N'-bis(4-ethoxyphenyl)thiourea: This symmetrical thiourea can form if the intermediate 4-ethoxyphenyl isothiocyanate reacts with another molecule of 4-ethoxyaniline instead of ammonia/thiocyanate. This is more common in routes that generate isothiocyanate in-situ but can occur if reaction conditions are not optimal.[14][15]
-
Hydrolysis Products: Prolonged heating at high temperatures in aqueous acid can potentially lead to minor hydrolysis of the ethoxy group or the thiourea product itself.[16]
Q: How can I best purify my this compound if washing is insufficient?
Recrystallization is the most effective method.
-
Recommended Solvent System: Ethanol or an ethanol/water mixture.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add hot water to the clear ethanol solution until it becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath.
-
Collect the pure crystals by vacuum filtration. This method is highly effective at removing both unreacted starting materials and side products.
-
References
- 1. globethesis.com [globethesis.com]
- 2. ijcrt.org [ijcrt.org]
- 3. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-ETHOXYPHENYL ISOTHIOCYANATE | 3460-49-9 [amp.chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. cpachem.com [cpachem.com]
- 11. fishersci.com [fishersci.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(4-Ethoxyphenyl)thiourea
Welcome to the dedicated technical support guide for the purification of 1-(4-Ethoxyphenyl)thiourea (CAS: 880-29-5). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the expertise to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section provides direct answers to specific issues that may arise during the purification of this compound.
Question: My crude this compound product is an off-color solid. How can I remove colored impurities?
Answer:
The presence of color in your crude product often indicates high-molecular-weight byproducts or degradation products formed during synthesis. A common and effective method to address this is treatment with activated carbon during recrystallization.
The principle behind this technique lies in the high surface area and porous nature of activated carbon, which allows it to adsorb large, flat, aromatic, and colored molecules while leaving your desired, smaller product molecule in solution.
Recommended Protocol: Decolorization with Activated Carbon
-
Dissolution: In a fume hood, dissolve the crude this compound in a suitable recrystallization solvent (e.g., ethanol or methanol) at an elevated temperature. Use the minimum amount of hot solvent required for complete dissolution.
-
Carbon Addition: Once fully dissolved, remove the solution from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully and in portions, as the solution may boil vigorously upon its addition.
-
Heating and Adsorption: Gently swirl the flask and heat the mixture again for 5-10 minutes to ensure maximum adsorption of impurities onto the carbon. Avoid boiling, as this can lead to solvent loss.
-
Hot Filtration: The critical step is to remove the carbon while the solution is still hot to prevent premature crystallization of your product. Use a pre-heated funnel (fluted filter paper is ideal) to perform a gravity filtration of the hot solution into a clean, pre-warmed flask.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the pure, white crystals by vacuum filtration.
Question: My recrystallization of this compound resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery from recrystallization is a frequent issue that can almost always be traced back to the choice or volume of the solvent. The goal of recrystallization is to use a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
Causality Analysis:
-
Excess Solvent: This is the most common error. Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.
-
Inappropriate Solvent: If the compound has moderate or high solubility in the solvent at room temperature, you will not be able to recover much of it upon cooling.
-
Premature Crystallization: If the product crystallizes in the filter paper during a hot filtration step (used for removing insoluble impurities), that portion of the yield will be lost.
Troubleshooting Steps:
-
Optimize Solvent Volume: Always start by dissolving your crude product in the minimum amount of boiling solvent. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Solvent Screening: If you suspect your current solvent is suboptimal, perform a small-scale solvent screen. Place a few milligrams of your compound in several test tubes and add a few drops of different solvents (see table below). A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Recover Lost Product: If you have a low yield, try to recover more product from the filtrate (the liquid remaining after filtration). This can be done by boiling off a portion of the solvent to increase the concentration of the product and then attempting to recrystallize again.
-
Prevent Premature Crystallization: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to prevent a sudden drop in temperature that would cause the product to crash out in the filter paper.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A common and often effective choice for thiourea derivatives. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point.[1] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, but its low boiling point requires careful handling.[2][3] |
| Water | 100 | Very Polar | Thiourea itself is soluble in water, but substituted derivatives like this are often less so.[4][5] May be useful as an anti-solvent in a mixed-solvent system (e.g., with ethanol). |
| Ethyl Acetate | 77 | Medium Polarity | Often used in combination with non-polar solvents for chromatography and can be explored for recrystallization. |
Question: I see multiple spots on the TLC plate after purification. How do I remove persistent impurities?
Answer:
If recrystallization fails to remove impurities, it is likely because the impurities have very similar solubility profiles to your target compound. In this case, column chromatography is the recommended next step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
Thiourea derivatives are polar due to the C=S and N-H bonds. Therefore, they adhere well to the polar silica gel. Unreacted starting materials, such as 4-ethoxyaniline, are also polar, but their polarity will differ enough from the thiourea product to allow for separation.
General Protocol for Column Chromatography:
-
Select a Solvent System (Eluent): The key to successful chromatography is finding the right eluent. This is done using TLC. Test various mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). The goal is to find a solvent system that gives your product an Rf value of ~0.3-0.4 and shows good separation from the impurity spots.
-
Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pour it into a chromatography column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column.
-
Elute and Collect: Run the chosen solvent system through the column, collecting fractions in test tubes. Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine and Evaporate: Combine the pure fractions (those containing only your product) and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Polish: The resulting solid can then be recrystallized to obtain highly pure, crystalline this compound.
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis methods for this compound, and what impurities should I expect?
The most common synthesis involves the reaction of an isothiocyanate with an amine.[2] For this compound, this would typically be:
-
Route A: 4-ethoxyphenyl isothiocyanate reacting with ammonia.
-
Route B: 4-ethoxyaniline reacting with a thiocyanate salt (like ammonium thiocyanate) in an acidic medium.[6]
Expected impurities include unreacted starting materials (4-ethoxyaniline) or byproducts from side reactions. Monitoring the reaction by TLC is crucial to ensure the disappearance of the limiting reactant.[7]
Q2: What are the critical safety precautions for handling this compound and its purification solvents?
While specific toxicity data for this compound is limited, the parent compound, thiourea, is known to have goitrogenic effects (interfering with thyroid function) with chronic exposure.[4] Therefore, it is prudent to handle all thiourea derivatives with care.
-
Engineering Controls: Always handle the solid compound and all organic solvents inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Solvent Safety: Be aware of the flammability and toxicity of the organic solvents used (e.g., ethanol, methanol, acetone, ethyl acetate). Avoid heat sources when working with flammable liquids.
Q3: How do I confirm the identity and purity of my final product?
A combination of analytical techniques is required for full characterization and purity confirmation:
-
Melting Point (MP): A sharp melting point that matches the literature value (173°C) is a strong indicator of purity.[8] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate in various solvent systems.
-
Spectroscopy (NMR, IR):
-
1H and 13C NMR spectroscopy will confirm the chemical structure. Key signals to look for include the ethoxy group (a triplet and quartet), the aromatic protons, and the N-H protons.
-
FTIR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches and the characteristic C=S (thiocarbonyl) stretch.[3]
-
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Use a Lower Boiling Solvent: If the boiling point of your solvent is higher than the melting point of your compound (173°C), it will melt. This is not the case here, but it's a common cause.
-
Reduce Solution Concentration: The most likely cause is that the solution is too concentrated, or impurities are depressing the melting point. Try adding slightly more hot solvent.
-
Induce Crystallization: If an oil has formed, try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal formation.
-
Patience: Sometimes, crystallization from an oil is simply a slow process. Let the flask sit undisturbed for an extended period.
-
References
- 1. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. benchchem.com [benchchem.com]
- 8. aoen.lookchem.com [aoen.lookchem.com]
Technical Support Center: Synthesis of 1-(4-Ethoxyphenyl)thiourea
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-Ethoxyphenyl)thiourea. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side products?
Low yields and the presence of multiple impurities are common challenges in thiourea synthesis. The nature of the side products heavily depends on the chosen synthetic route. The two most common methods for preparing this compound are:
-
Route A: Reaction of 4-ethoxyaniline with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid catalyst.[1]
-
Route B: Reaction of 4-ethoxyphenyl isothiocyanate with ammonia or an amine.
Potential Side Products and Their Formation:
| Side Product | Potential Cause | Proposed Mechanism |
| N,N'-bis(4-ethoxyphenyl)thiourea | Contamination of the amine starting material with water when using an isothiocyanate.[2] | The isothiocyanate can hydrolyze back to 4-ethoxyaniline, which then reacts with another molecule of 4-ethoxyphenyl isothiocyanate. |
| Unreacted 4-Ethoxyaniline | Incomplete reaction due to insufficient reaction time, low temperature, or poor quality of reagents. | The nucleophilic attack of the amine on the thiocyanate or isothiocyanate is not driven to completion. |
| 1-(4-Ethoxyphenyl)urea | Presence of water in the reaction mixture, leading to the hydrolysis of the isothiocyanate intermediate to an isocyanate, which then reacts with the amine. | R-NCS + H₂O → [R-NHC(O)SH] → R-NCO + H₂S; R-NCO + R'-NH₂ → R-NHC(O)NH-R' |
| Polymeric materials | Thermal degradation of the aryl isothiocyanate, especially at elevated temperatures.[2] | Isothiocyanates can self-polymerize or undergo other decomposition pathways at high temperatures. |
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. If starting with 4-ethoxyaniline, ensure it is free of moisture.[2]
-
Control Reaction Temperature: When using the isothiocyanate route, conduct the reaction at room temperature or even 0°C to minimize thermal degradation.[2] The reaction is often exothermic and may not require heating.
-
Purify Starting Materials: Verify the purity of your 4-ethoxyaniline and isothiocyanate. Distillation or chromatography may be necessary for older reagents.[2]
-
Optimize Stoichiometry: A slight excess of the amine can sometimes help drive the reaction to completion when using carbon disulfide or a related reagent.[2]
-
Order of Addition: When using isothiocyanates, add the isothiocyanate dropwise to the amine solution to maintain better temperature control.[2]
FAQ 2: I am using the ammonium thiocyanate method with 4-ethoxyaniline and see a significant amount of unreacted starting material. How can I improve the conversion?
This is a common issue when synthesizing aryl thioureas from anilines and thiocyanate salts.
Potential Causes:
-
Insufficient Acid Catalyst: The reaction requires an acid to protonate the thiocyanate, forming isothiocyanic acid (HNCS) in situ, which is the reactive electrophile.
-
Suboptimal Reaction Time and Temperature: This specific reaction often requires prolonged heating to achieve high conversion.[1]
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, hindering the reaction rate.
Troubleshooting Protocol: Optimizing the Ammonium Thiocyanate Method
This protocol is adapted from a successful synthesis of a similar compound, 1-(4-methoxyphenyl)thiourea.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethoxyaniline, ammonium thiocyanate, hydrochloric acid, and water.[1]
-
Heating: Heat the reaction mixture to 90-100°C and maintain this temperature for an extended period (e.g., 9 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product should precipitate out of the aqueous solution.
-
Purification: Collect the solid by vacuum filtration and wash sequentially with 10% hydrochloric acid and water to remove unreacted amine and inorganic salts.[3] The product can be further purified by recrystallization from a suitable solvent like ethanol.
Workflow for Optimizing Conversion:
Caption: Troubleshooting workflow for low conversion.
FAQ 3: My final product is off-color (e.g., yellow or brown). What is the cause and how can I purify it?
Discoloration in the final product often points to the presence of minor, highly colored impurities.
Potential Causes:
-
Oxidation: Aryl thioureas can be susceptible to air oxidation, especially if trace metals are present or if the product is exposed to light and air for extended periods. Oxidative coupling of dithiocarbamate intermediates can also occur.[2]
-
Residual Starting Materials: Impurities in the starting 4-ethoxyaniline can carry through the synthesis.
-
Thermal Degradation Byproducts: As mentioned, heating can generate colored degradation products.
Purification Strategies:
| Method | Description | Best For Removing |
| Recrystallization | Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor. | Most crystalline impurities and some colored byproducts. |
| Activated Carbon Treatment | During recrystallization, add a small amount of activated carbon to the hot solution and stir for a few minutes before filtering it out (while hot) through celite. | Highly colored, non-polar impurities. |
| Column Chromatography | For difficult-to-remove impurities, column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) can be effective. | Byproducts with different polarities from the desired product. |
Logical Flow for Product Purification:
Caption: Decision tree for purification of the final product.
References
Technical Support Center: Synthesis of 1-(4-Ethoxyphenyl)thiourea
.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(4-ethoxyphenyl)thiourea. Here, we address common challenges and provide evidence-based solutions to optimize reaction yields and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section directly addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower effective troubleshooting.
Question 1: My reaction yield of this compound is consistently low. What are the primary causes and how can I mitigate them?
Answer: Low yields in the synthesis of this compound, particularly when starting from p-phenetidine (4-ethoxyaniline), often stem from several critical factors. The most common synthetic routes involve the reaction of an amine with a thiocyanate source to form an isothiocyanate intermediate in situ, which then reacts with another amine molecule.[1][2] A notable method involves the reaction of p-phenetidine with ammonium thiocyanate in an acidic medium.[3]
Primary Causes of Low Yield:
-
Incomplete Formation of the Isothiocyanate Intermediate: The equilibrium for the formation of 4-ethoxyphenyl isothiocyanate from p-phenetidine and a thiocyanate salt may not favor the product under suboptimal conditions.
-
Low Nucleophilicity of the Amine: The nucleophilicity of the starting amine, p-phenetidine, can be a limiting factor. While the ethoxy group is activating, reaction conditions can affect its ability to attack the thiocyanate source.[4][5]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, a study on the synthesis of 1-(4-methoxyphenyl)thiourea, a similar compound, identified optimal conditions as a reaction temperature of 90°C for 9 hours in an aqueous acidic medium.[3]
-
Side Reactions: The formation of symmetrical diarylthioureas or other byproducts can consume starting materials and reduce the yield of the desired product.[4]
Solutions and Optimization Strategies:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Isothiocyanate Formation | Use an acid catalyst, such as hydrochloric acid or glacial acetic acid.[3][6] Ensure anhydrous conditions if using acyl chlorides and thiocyanate salts to generate the isothiocyanate.[7][8] | An acidic environment protonates the thiocyanate ion, facilitating the attack by the amine. Anhydrous conditions prevent the hydrolysis of sensitive intermediates like acyl isothiocyanates. |
| Low Amine Nucleophilicity | The addition of a non-nucleophilic base can sometimes enhance the reactivity of the amine, although this is less common in acid-catalyzed reactions. For electron-deficient amines, a stronger base might be necessary.[4] | A base can deprotonate the amine, increasing its nucleophilicity. However, in acidic conditions, the amine salt is the predominant species. |
| Suboptimal Temperature and Time | Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). A study on a related compound showed high yields at 90°C for 9 hours.[3] | Chemical reactions have an optimal temperature range for rate and selectivity. Prolonged reaction times or excessive heat can lead to decomposition and byproduct formation. |
| Byproduct Formation | Carefully control the stoichiometry of the reactants. A one-pot, two-step approach, where the isothiocyanate is formed first before the addition of the second amine, can be effective in synthesizing unsymmetrical thioureas and minimizing symmetrical byproducts.[4] | Precise control over reactant ratios ensures that the limiting reagent is fully consumed and minimizes the formation of undesired products. |
Question 2: I am observing significant impurities in my final product after synthesis. What are the likely side products and how can I improve the purity?
Answer: Impurities in this compound synthesis often arise from side reactions involving the starting materials or intermediates.
Common Impurities and Their Origins:
-
Unreacted p-Phenetidine: Incomplete reaction is a common source of this impurity.
-
Symmetrical 1,3-bis(4-ethoxyphenyl)thiourea: This can form if the initially generated 4-ethoxyphenyl isothiocyanate reacts with the starting p-phenetidine.[4]
-
Products from Reagent Decomposition: The stability of the isothiocyanate intermediate is crucial. Decomposition can lead to various byproducts.[4]
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography can be employed. A solvent system with appropriate polarity will allow for the separation of the desired product from impurities.
-
Aqueous Work-up: A simple aqueous work-up can often remove inorganic salts and other water-soluble impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The reaction of an amine with an isothiocyanate is a widely used and generally high-yielding method for preparing N,N'-disubstituted thioureas.[10][11] For this compound, a common approach is the reaction of p-phenetidine with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid catalyst.[3] This method generates the 4-ethoxyphenyl isothiocyanate in situ.
Q2: What is the role of the acid catalyst in the reaction between p-phenetidine and ammonium thiocyanate?
The acid catalyst plays a crucial role in protonating the thiocyanate anion ([SCN]⁻), making it more susceptible to nucleophilic attack by the amine group of p-phenetidine.[1] This facilitates the formation of the isothiocyanate intermediate, which is a key step in the reaction mechanism.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress.[4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q4: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are essential:
-
Work in a well-ventilated fume hood, especially when using volatile or odorous reagents like carbon disulfide or thiophosgene (if applicable to the chosen synthetic route).[12][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
p-Phenetidine is toxic and can be absorbed through the skin.[14][15] Handle it with care.
-
Some thiocyanate reagents and intermediates can be moisture-sensitive.
Experimental Workflow and Methodologies
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Detailed Protocol for Synthesis from p-Phenetidine
This protocol is adapted from a similar synthesis of 1-(4-methoxyphenyl)thiourea and may require optimization.[3]
Materials:
-
p-Phenetidine (4-ethoxyaniline)
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-phenetidine, ammonium thiocyanate, and water.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for approximately 9 hours.
-
Monitoring: Periodically take small aliquots of the reaction mixture to monitor its progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product should precipitate out of the solution.
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and recording its ¹H NMR and IR spectra to confirm its identity and purity.
References
- 1. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. globethesis.com [globethesis.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 15. Phenetidine | 156-43-4 [chemicalbook.com]
stability issues of 1-(4-Ethoxyphenyl)thiourea in solution
Welcome to the technical support center for 1-(4-Ethoxyphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the expertise to ensure the integrity and reproducibility of your experiments.
Introduction to Stability Concerns
This compound, like many thiourea derivatives, can be susceptible to degradation in solution, leading to inconsistent experimental results and loss of compound potency.[1] The primary degradation pathways for thiourea compounds include hydrolysis, oxidation, and photolysis. The rate of degradation is influenced by several factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1] Understanding these factors is critical for maintaining the stability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in solution?
A1: Degradation of this compound in solution can manifest in several ways:
-
Color Change: A noticeable change in the color of the solution, often to a yellowish tint, can indicate the formation of degradation products.[1]
-
Precipitation: The formation of a precipitate or cloudiness in a solution that was previously clear may suggest that the parent compound or its degradants are no longer soluble.[1]
-
Inconsistent Analytical Results: A common indicator of degradation is variability in analytical data, such as a decrease in the peak area of the parent compound in HPLC analysis over time.
-
pH Shift: Degradation reactions can sometimes lead to a change in the pH of the solution.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down the rate of chemical degradation. For long-term storage, freezing (-20°C or -80°C) may be appropriate, but it is crucial to first confirm that the compound is stable to freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[1][2] Aromatic compounds, in particular, can be susceptible to photodegradation.
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[1]
-
pH: The stability of thiourea derivatives can be pH-dependent.[1] It is advisable to buffer the solution to a pH where the compound exhibits maximum stability, which should be determined experimentally.
Q3: How can I prevent the degradation of my this compound solution during an experiment?
A3: To maintain the stability of your solution during an experiment:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[1]
-
Control Temperature: If the experiment is lengthy, keep the solution on ice or in a temperature-controlled autosampler.
-
Minimize Light Exposure: Conduct experiments under subdued lighting conditions whenever possible.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of stock or working solutions.[1] | Prepare fresh solutions for each experiment. If solutions must be stored, perform a stability study to define appropriate storage conditions (see Experimental Protocols). Consider the use of antioxidants if oxidation is suspected. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products.[3] This will help in developing a stability-indicating analytical method. |
| Loss of biological activity | The active compound has degraded, leading to a lower effective concentration. | Quantify the concentration of this compound in your solution using a validated analytical method (e.g., HPLC) before each experiment to ensure you are using the correct concentration. |
| Solution becomes cloudy or forms a precipitate | The compound or its degradation products have precipitated out of solution due to exceeding solubility limits or a change in pH.[1] | Confirm the solubility of this compound in your chosen solvent at the intended concentration and temperature. Use a suitable buffer to maintain a constant pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[3]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Incubate a solution at 60°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.[4]
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample (stored at 2-8°C in the dark), by a suitable analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Real-Time Stability Study
Objective: To determine the shelf-life of this compound solutions under specific storage conditions.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound at the desired concentration in the intended solvent and storage container.
-
Storage: Store the solutions under the proposed storage conditions (e.g., 2-8°C in the dark).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each solution.
-
Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. The shelf-life is typically defined as the time at which the concentration drops below 90% of the initial concentration.
Potential Degradation Pathways
Based on the general chemistry of thiourea derivatives, the following degradation pathways for this compound can be proposed:
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1-(4-Ethoxyphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(4-ethoxyphenyl)thiourea?
There are two primary, well-established methods for synthesizing this compound:
-
Reaction of 4-ethoxyphenyl isothiocyanate with ammonia: This is a direct and often high-yielding approach where the isothiocyanate is treated with a source of ammonia.
-
Reaction of p-phenetidine with a thiocyanate salt: This method involves the reaction of 4-ethoxyaniline (p-phenetidine) with a thiocyanate salt, such as ammonium thiocyanate, typically in the presence of an acid catalyst.[1] This route is often favored for its use of more readily available and stable starting materials.
Q2: I'm observing a low yield in my synthesis. What are the likely causes?
Low yields can stem from several factors, often related to reagent quality, reaction conditions, or the inherent reactivity of the starting materials.
-
Poor quality of p-phenetidine: p-Phenetidine (4-ethoxyaniline) is susceptible to oxidation, turning from a colorless liquid to a red-brown color upon exposure to air and light.[2][3] Using oxidized p-phenetidine can lead to a host of impurities and significantly lower the yield of the desired product.
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing, especially in larger-scale reactions.
-
Suboptimal stoichiometry: An incorrect molar ratio of reactants can leave an excess of one starting material and limit the formation of the product.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the overall yield.
Q3: My final product is discolored. How can I improve its purity and appearance?
Discoloration, typically a yellow or brownish tint, is a common issue.
-
Starting material purity: As mentioned, the purity of p-phenetidine is critical. Ensure it is colorless or very pale yellow before use. Distillation of p-phenetidine may be necessary if it is significantly discolored.
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system will dissolve the this compound at an elevated temperature while leaving impurities either undissolved or in the mother liquor upon cooling. Ethanol or aqueous ethanol mixtures are often effective.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by hot filtration.
Q4: What is the reaction mechanism for the synthesis from p-phenetidine and ammonium thiocyanate?
The reaction proceeds through the formation of an intermediate isothiocyanate. Under acidic conditions, ammonium thiocyanate is in equilibrium with thiocyanic acid (HSCN). The p-phenetidine, acting as a nucleophile, attacks the thiocyanic acid to form a thiocarbamic acid intermediate, which then dehydrates to form 4-ethoxyphenyl isothiocyanate. This isothiocyanate then reacts with ammonia (also generated from the ammonium thiocyanate) to yield the final product, this compound.
Synthesis Workflow Diagram
References
Technical Support Center: 1-(4-Ethoxyphenyl)thiourea Synthesis
Welcome to the technical support center for the synthesis of 1-(4-ethoxyphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for achieving high purity in your synthesis. Here, we address common challenges and provide detailed, validated protocols to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common method for preparing this compound?
The most prevalent and robust method for synthesizing this compound is the reaction of 4-ethoxyaniline (also known as p-phenetidine) with ammonium thiocyanate in the presence of an acid catalyst, typically hydrochloric acid.[1][2] This method is often preferred over routes involving highly toxic reagents like carbon disulfide or thiophosgene because it is safer, uses readily available materials, and is environmentally friendlier.[1] The reaction proceeds by the in-situ formation of 4-ethoxyphenyl isothiocyanate from the aniline, which then readily reacts with ammonia (from the ammonium salt) to yield the target thiourea.
Q2: What are the critical reaction parameters to control for minimizing impurities?
To ensure high purity and yield, the following parameters are critical:
-
Temperature Control: The reaction temperature should be carefully maintained, typically around 90-100°C.[1] Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts or colored impurities due to oxidation.
-
Reagent Stoichiometry: Precise measurement of reactants is crucial. An excess of the aniline or thiocyanate can remain as a significant impurity. A slight excess of ammonium thiocyanate is sometimes used to ensure complete conversion of the aniline.
-
Acid Concentration: The concentration of the acid catalyst influences the rate of isothiocyanate formation. An optimal concentration ensures a smooth reaction without promoting unwanted side reactions like hydrolysis.[1]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion. Stopping the reaction too early leaves unreacted starting materials, while extending it unnecessarily can increase the formation of degradation products. A typical reaction time is several hours.[1]
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.
-
Prepare your TLC system: Use a suitable solvent system, such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v), which can effectively separate the starting material (4-ethoxyaniline) from the product.
-
Spotting: On a silica gel TLC plate, spot the starting aniline, a co-spot (aniline + reaction mixture), and the reaction mixture.
-
Elution and Visualization: Develop the plate in the chosen solvent system and visualize the spots under a UV lamp (254 nm). The product, this compound, will appear as a new spot with a different Rf value than the starting aniline. The reaction is considered complete when the spot corresponding to 4-ethoxyaniline has disappeared or is very faint.
Troubleshooting Guide: Common Impurity Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: The final product is discolored (yellow, brown, or pink) instead of white.
-
Possible Cause 1: Oxidation of 4-Ethoxyaniline. Anilines are susceptible to air oxidation, which forms highly colored impurities. This is exacerbated by prolonged reaction times or exposure to high temperatures.
-
Solution: Ensure your 4-ethoxyaniline starting material is pure and colorless before starting. If it's discolored, consider purifying it by distillation under reduced pressure. During the reaction, maintaining an inert atmosphere (e.g., with nitrogen or argon) can help minimize oxidation.
-
-
Possible Cause 2: Thermal Decomposition. Excessive heat during the reaction or drying can cause the product or intermediates to decompose into colored tars.
-
Solution: Strictly control the reaction temperature using a thermostatically controlled heating mantle or oil bath.[1] When drying the final product, use a vacuum oven at a moderate temperature (e.g., 50-60°C) rather than high heat.
-
-
Purification Step: If the final product is discolored, recrystallization is highly effective. Ethanol or an ethanol-water mixture is an excellent solvent choice for this purpose. The colored impurities will often remain in the solvent, yielding pure white crystals upon cooling.[3]
Problem 2: The melting point of the product is low and has a broad range.
-
Possible Cause: Presence of Impurities. A broad melting point range is a classic indicator of an impure compound. The most likely culprits are unreacted starting materials or side products.
-
Solution: Rigorous Purification.
-
Recrystallization: This is the primary method for purifying the crude product. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure thiourea will crystallize out, leaving impurities in the mother liquor. A second recrystallization may be necessary.[3]
-
Washing: Ensure the filtered crystals are thoroughly washed with cold solvent (e.g., cold water or ethanol) to remove any residual mother liquor containing dissolved impurities.
-
-
Problem 3: My NMR spectrum shows unexpected peaks, particularly a singlet around 4-5 ppm or aromatic signals that don't match the product.
-
Possible Cause 1: Unreacted 4-Ethoxyaniline. The starting material, 4-ethoxyaniline, will have characteristic aromatic signals and a broad singlet for the -NH2 protons (typically 3.5-4.5 ppm, solvent-dependent) that differ from the product.
-
Solution: This indicates an incomplete reaction. Optimize the reaction time based on TLC monitoring. If the reaction has stalled, ensure the catalyst is active and the temperature is correct. The unreacted aniline can be removed during recrystallization.
-
-
Possible Cause 2: Symmetrical N,N'-bis(4-ethoxyphenyl)thiourea. This byproduct can form if the intermediate 4-ethoxyphenyl isothiocyanate reacts with another molecule of 4-ethoxyaniline instead of ammonia.
-
Solution: This side reaction is minimized by ensuring a sufficient concentration of ammonium thiocyanate and maintaining controlled addition and mixing. Column chromatography can be used to separate this less polar byproduct from the desired product if it forms in significant amounts.
-
Data Summary & Protocols
Table 1: Key Reagents and Their Roles
| Reagent | Formula | Role | Key Consideration |
| 4-Ethoxyaniline | C₈H₁₁NO | Starting Material | Must be pure and colorless to avoid colored impurities. |
| Ammonium Thiocyanate | NH₄SCN | Thiourea Source | Provides both the thiocarbonyl group and the second amine.[4] |
| Hydrochloric Acid | HCl | Catalyst | Facilitates the formation of the isothiocyanate intermediate.[1] |
| Ethanol / Water | C₂H₅OH / H₂O | Solvent | Used for the reaction and for purification via recrystallization.[1][3] |
Diagram 1: Synthesis and Purification Workflow
This diagram illustrates the logical flow from starting materials to the final, pure product, including key decision points for quality control.
Caption: Workflow for the synthesis of this compound.
Validated Experimental Protocol
Synthesis of this compound
This protocol is adapted from established methodologies for aryl thiourea synthesis.[1]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (e.g., 0.1 mol), ammonium thiocyanate (e.g., 0.12 mol), and 10% aqueous hydrochloric acid (e.g., 20 mL).
-
Reaction: Heat the mixture in a water bath or heating mantle to 90-100°C with continuous stirring. Maintain this temperature for approximately 8-9 hours.
-
Monitoring: Periodically take a small sample from the reaction mixture to monitor its progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane). The reaction is complete when the 4-ethoxyaniline spot is no longer visible.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold water (2 x 30 mL) to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimum amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it. Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Collection: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50°C to a constant weight.
-
Characterization: Determine the melting point and acquire NMR and IR spectra to confirm the structure and purity of the final product. The molecular formula for this compound is C₉H₁₂N₂OS.[5]
References
Validation & Comparative
A Comparative Guide to 1-(4-Ethoxyphenyl)thiourea and Its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiourea Scaffold
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Their structural simplicity, synthetic accessibility, and capacity for diverse functionalization make them attractive candidates for drug discovery programs targeting a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serves as an excellent hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[3]
This guide provides a comparative study of 1-(4-ethoxyphenyl)thiourea and its analogs. While specific quantitative biological data for this compound as a parent compound is not extensively available in the public domain, this document will utilize it as a foundational structure. We will explore how modifications to this scaffold—through the introduction of various substituents on the phenyl ring and the second nitrogen atom—modulate its biological profile. By examining the reported anticancer, antimicrobial, and enzyme inhibitory activities of its analogs, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of novel, potent, and selective therapeutic agents.
Synthetic Strategies for Thiourea Derivatives
The synthesis of 1-arylthioureas is generally straightforward and can be accomplished through several reliable methods. A common and efficient approach involves the reaction of an aromatic amine with a source of thiocyanate, often in the presence of an acid catalyst.[4] This method avoids the use of hazardous reagents like carbon disulfide.
Experimental Protocol: Synthesis of a 1-(4-alkoxyphenyl)thiourea Analog
This protocol is adapted from the synthesis of 1-(4-methoxyphenyl)thiourea and can be modified for this compound by substituting p-anisidine with p-phenetidine.[4]
Materials:
-
p-Phenetidine
-
Ammonium thiocyanate (NH₄SCN)
-
Hydrochloric acid (HCl)
-
Water
-
Acetone
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-phenetidine (1 equivalent) in a minimal amount of water.
-
To this solution, add ammonium thiocyanate (1 equivalent) and concentrated hydrochloric acid (as a catalyst).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Dry the purified product under vacuum. The structure can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[3]
References
A Comparative Guide to the Preclinical Validation of 1-(4-Ethoxyphenyl)thiourea's Anti-Inflammatory Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound, 1-(4-Ethoxyphenyl)thiourea. While direct experimental data for this specific molecule is emerging, this document outlines the essential preclinical assays and establishes a comparative context using data from structurally related thiourea derivatives and the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The methodologies described herein are designed to provide a robust and objective assessment of the compound's efficacy and potential mechanism of action.
Introduction: The Rationale for Investigating this compound
The thiourea moiety is a recognized pharmacophore present in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties[1][2]. The structural feature of an ethoxyphenyl group suggests potential interactions with biological targets involved in inflammatory pathways. The validation of this compound as a potential anti-inflammatory agent is predicated on the need for novel therapeutics with improved efficacy and safety profiles compared to existing NSAIDs, which are often associated with gastrointestinal and cardiovascular side effects[3][4].
This guide will navigate the crucial steps in the preclinical validation process, from elucidating the potential molecular mechanisms to conducting pivotal in-vivo and in-vitro experiments. By comparing the anticipated outcomes with a standard drug, Indomethacin, we can benchmark the performance of this compound and determine its therapeutic potential.
Elucidating the Molecular Mechanism of Action
Inflammation is a complex biological response mediated by a network of signaling pathways. Key pathways implicated in inflammation and often targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) pathway and the arachidonic acid cascade, which involves the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival[5]. Its activation leads to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2[6]. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs[7][8]. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating this pathway.
Caption: The canonical NF-κB signaling pathway.
Arachidonic acid is metabolized by COX and 5-LOX enzymes to produce prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators[1]. NSAIDs primarily exert their effect by inhibiting COX enzymes[9][10]. A dual inhibition of both COX and 5-LOX pathways could offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile[11].
Caption: The arachidonic acid metabolic cascade.
Comparative Efficacy Analysis
To objectively assess the anti-inflammatory potential of this compound, its performance should be compared against a well-characterized NSAID, Indomethacin, and contextualized with data from structurally similar thiourea derivatives.
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds[12]. The percentage of edema inhibition is a key metric for comparison.
Table 1: Comparative In-Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| This compound | TBD | TBD | To Be Determined | - |
| Thiourea Derivative of Naproxen (Compound 4) | 10 | 4 | 54.01 | [1] |
| Thiourea Derivative of Naproxen (Compound 7) | 10 | 4 | 54.12 | [1] |
| 1-Nicotinoyl-3-(m-nitrophenyl)-thiourea | 100 | - | 57.9 | [2] |
| Indomethacin (Standard) | 10 | 4 | 57.66 | [13] |
TBD: To Be Determined through experimentation.
In-vitro assays to determine the 50% inhibitory concentration (IC50) against COX-1, COX-2, and 5-LOX enzymes are crucial for understanding the mechanism of action and selectivity of the test compound.
Table 2: Comparative In-Vitro Enzyme Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| This compound | TBD | TBD | TBD | - |
| Thiourea Derivative of Naproxen (Compound 4) | >100 | >100 | 0.30 | [1] |
| Indomethacin (Standard) | 0.018 | 0.026 | Inactive/Weak | [11][14][15][16] |
TBD: To Be Determined through experimentation.
Experimental Validation Protocols
The following protocols provide a detailed, step-by-step guide for the essential in-vivo and in-vitro assays required to validate the anti-inflammatory activity of this compound.
This protocol is a self-validating system as it includes positive and negative controls to ensure the reliability of the results.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Preparation: Use male Wistar rats (150-200g), acclimatized for at least one week. House them under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 1% Carboxymethyl cellulose).
-
Standard Group: Receives Indomethacin (10 mg/kg, p.o.).
-
Test Groups: Receive this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the respective treatments orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results.
-
These enzyme inhibition assays are fundamental for determining the specific molecular targets of the test compound.
Caption: General workflow for in-vitro enzyme inhibition assays.
Step-by-Step Protocol (General):
-
Reagents: Use commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.
-
Compound Preparation: Prepare a stock solution of this compound and the standard inhibitor (Indomethacin for COX, Zileuton for 5-LOX) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Follow the kit manufacturer's instructions.
-
Typically, the enzyme (COX-1, COX-2, or 5-LOX) is pre-incubated with different concentrations of the test compound or standard inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
After a specified incubation period, the reaction is stopped.
-
-
Detection and Analysis:
-
The amount of product formed (e.g., Prostaglandin E2 for COX assays, Leukotriene B4 for 5-LOX assays) is quantified using methods such as ELISA or LC-MS/MS.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial preclinical validation of this compound as a potential anti-inflammatory agent. By employing these standardized and self-validating protocols, researchers can generate reliable and comparable data. The comparative analysis with Indomethacin and other thiourea derivatives will provide a clear indication of the compound's potency and potential advantages.
Should this compound demonstrate significant anti-inflammatory activity in these initial screens, further investigations would be warranted. These could include more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and toxicological studies, and further elucidation of its mechanism of action, including its effects on the NF-κB signaling pathway through techniques like Western blotting for key protein phosphorylation.
References
- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Indomethacin Oral Capsule: Side Effects, Dosage & More [healthline.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Ethoxyphenyl)thiourea and its Analogs in Medicinal Chemistry
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-Ethoxyphenyl)thiourea, a key scaffold in medicinal chemistry. We will dissect the role of its structural components, compare its biological performance against strategically chosen analogs, and provide detailed experimental protocols for researchers aiming to explore this chemical space. Our focus is on delivering actionable insights grounded in empirical data to guide rational drug design.
Introduction: The Thiourea Scaffold and the Significance of this compound
Thiourea (SC(NH₂)₂) and its derivatives represent a privileged scaffold in drug discovery, demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. The core structure, characterized by a planar arrangement of a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, serves as an excellent building block for creating diverse molecular architectures. Its ability to act as a hydrogen bond donor and acceptor, along with the sulfur atom's capacity to chelate metal ions in enzyme active sites, underpins its versatile bioactivity.
This compound emerges as a compound of interest within this class. Its structure combines the thiourea core with a phenyl ring, modified by an electron-donating ethoxy group at the para-position. This specific substitution pattern often imparts favorable properties, such as enhanced membrane permeability and specific interactions with biological targets. One of the most well-documented activities for this class of compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, making them relevant for treating hyperpigmentation disorders and for applications in food and cosmetics.
This guide will explore the SAR of this molecule by systematically comparing it to analogs with modifications at three key positions:
-
Position R1: The alkoxy group on the phenyl ring.
-
Position R2: Other substitutions on the phenyl ring.
-
Position R3: Substitutions on the terminal nitrogen atom.
Comparative SAR Analysis: Dissecting the Impact of Structural Modifications
The biological activity of phenylthiourea derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the terminal amino group. We will use tyrosinase inhibition as a representative biological endpoint for this comparative analysis, as it is a well-studied target for this class of compounds.
The Critical Role of the Para-Alkoxy Group (R1)
The 4-ethoxy group in our parent compound is not merely a passive structural element. Its size, length, and electronic properties are crucial determinants of inhibitory potency. Let's compare it with other alkoxy analogs.
| Compound ID | R1 Substitution (at para-position) | R2 Substitution | R3 Substitution | Tyrosinase Inhibition (IC50, µM) | Reference |
| Parent | -OCH₂CH₃ (Ethoxy) | H | H | ~1.21 | |
| Analog 1 | -OH (Hydroxy) | H | H | 17.3 | |
| Analog 2 | -OCH₃ (Methoxy) | H | H | 5.26 | |
| Analog 3 | -OCH₂CH₂CH₃ (Propoxy) | H | H | 0.89 | |
| Analog 4 | -OCH₂(CH₂)₂CH₃ (Butoxy) | H | H | 0.45 |
Expert Analysis: The data clearly demonstrates a strong correlation between the length of the alkyl chain of the para-alkoxy group and tyrosinase inhibitory activity.
-
From Hydroxy to Alkoxy: The replacement of the hydroxyl group (-OH) in Analog 1 with an alkoxy group significantly boosts activity. This is likely due to increased lipophilicity, which can enhance binding to hydrophobic pockets within the enzyme's active site.
-
Chain Length Dependence: Within the alkoxy series (Analogs 2-4 and the parent compound), inhibitory potency increases as the alkyl chain lengthens from methoxy to butoxy. The IC50 value drops from 5.26 µM to a potent 0.45 µM. This trend suggests the presence of a hydrophobic pocket in the enzyme that can accommodate these longer chains, leading to more favorable van der Waals interactions. The 4-butoxy derivative (Analog 4) is nearly three times more potent than our parent 4-ethoxy compound.
Influence of Phenyl Ring Substitution (R2)
To understand the electronic and steric effects on the phenyl ring, we compare the parent compound with analogs bearing different substituents while keeping the thiourea core constant.
| Compound ID | R1 Substitution | R2 Substitution (at ortho-, meta-position) | R3 Substitution | Biological Effect | Reference |
| Parent | -OCH₂CH₃ (para) | H | H | Potent Inhibitor | |
| Analog 5 | H | 2,4-dichloro | H | Potent Antimicrobial | |
| Analog 6 | H | 4-nitro | H | Anticancer Activity |
Expert Analysis: While direct comparative IC50 data for tyrosinase inhibition is sparse for these specific analogs, the literature points to how different substitution patterns steer the biological activity towards other targets.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like chloro (Analog 5) and nitro (Analog 6) often correlates with antimicrobial and anticancer activities, respectively. These groups alter the electronic distribution of the entire molecule, potentially favoring mechanisms like oxidative stress or interaction with different biological nucleophiles, moving the activity profile away from enzyme inhibition. This highlights a critical principle in SAR: minor electronic changes can cause major shifts in biological targets.
The Impact of N'-Substitution (R3)
Substituting the terminal -NH₂ group introduces new steric and hydrogen-bonding possibilities.
| Compound ID | R1 Substitution (at para-position) | R2 Substitution | R3 Substitution | Biological Effect | Reference |
| Parent | -OCH₂CH₃ | H | H | Potent Tyrosinase Inhibitor | |
| Analog 7 | -OCH₂CH₃ | H | -CH₃ | Reduced Tyrosinase Inhibition | |
| Analog 8 | -OCH₂CH₃ | H | -C₆H₅ (Phenyl) | Significantly Reduced Activity |
Expert Analysis: For tyrosinase inhibition, an unsubstituted terminal -NH₂ group is crucial for high potency.
-
Steric Hindrance: The addition of even a small methyl group (Analog 7), and certainly a bulky phenyl group (Analog 8), dramatically reduces or abolishes activity. This strongly suggests that the two hydrogen atoms on the terminal nitrogen are essential for binding. They likely act as hydrogen bond donors, interacting with key amino acid residues (such as histidine or glutamate) in the enzyme's active site. This interaction is disrupted when the hydrogens are replaced, providing a clear and actionable insight for lead optimization: do not substitute the terminal NH₂ if tyrosinase inhibition is the goal.
Experimental Workflows for SAR Elucidation
To validate the SAR principles discussed, a researcher would typically synthesize a focused library of analogs and screen them for biological activity. Here, we provide a self-validating workflow for this process.
Synthesis of 1-Arylthiourea Analogs
The synthesis of N-arylthioureas is a robust and high-yielding reaction, making it ideal for library generation. The standard protocol involves the reaction of an aryl isothiocyanate with an amine.
Protocol:
-
Preparation of Aryl Isothiocyanate:
-
Dissolve the desired aniline derivative (e.g., 4-ethoxyaniline) in a suitable solvent like acetone or dichloromethane.
-
Add thiophosgene (CSCl₂) dropwise at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the isothiocyanate is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude isothiocyanate, which is often used directly in the next step.
-
-
Formation of Thiourea:
-
Dissolve the crude aryl isothiocyanate in a solvent such as acetonitrile or THF.
-
Add a stoichiometric amount of the desired amine (e.g., aqueous ammonia for the parent compound, or methylamine for Analog 7).
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure thiourea derivative.
-
-
Validation:
-
Confirm the structure and purity of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The data should be consistent with the expected structure.
-
Workflow Diagram: Synthesis of this compound Analogs
Caption: General workflow for the synthesis of N-arylthiourea derivatives.
Assay Protocol: Mushroom Tyrosinase Inhibition
This protocol provides a reliable method for assessing the inhibitory effect of the synthesized compounds.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate Buffer (50 mM, pH 6.8)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
-
Prepare serial dilutions of the inhibitor compounds (e.g., from 100 µM to 0.1 µM) in phosphate buffer. Ensure the final DMSO concentration in the well is below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (or buffer for control), and 25 µL of the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Workflow Diagram: Tyrosinase Inhibition Assay
Caption: Step-by-step workflow for the tyrosinase inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a well-defined and compelling area for medicinal chemistry exploration. This guide has established three core principles for designing potent tyrosinase inhibitors based on this scaffold:
-
Elongate the 4-Alkoxy Chain: Increasing the chain length from ethoxy to propoxy or butoxy consistently enhances inhibitory activity, suggesting a strategy of probing a hydrophobic pocket in the enzyme's active site.
-
Preserve the Phenyl Core: Avoid adding bulky or strongly electron-withdrawing groups to the phenyl ring if tyrosinase inhibition is the primary goal, as these modifications can drastically alter the activity profile towards other targets.
-
Protect the Terminal NH₂: The unsubstituted terminal amino group is indispensable for potent inhibition, likely serving as a key hydrogen-bonding anchor. N-alkylation or N-arylation is detrimental to activity.
Future research should focus on synthesizing and testing analogs with longer or branched alkyl chains at the para-position. Furthermore, exploring subtle electronic modifications, such as the introduction of a meta-fluoro group, could fine-tune binding affinity without disrupting the core interactions. The robust synthetic routes and reliable screening assays detailed here provide a clear and validated pathway for these future investigations.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 1-(4-Ethoxyphenyl)thiourea and its Analogs
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges and complexities. The predictive power of early-stage, in vitro assays is a cornerstone of modern drug discovery, offering a high-throughput and cost-effective means to screen vast chemical libraries. However, the controlled environment of a cell culture plate is a far cry from the dynamic and intricate biological landscape of a whole organism. This guide provides an in-depth technical comparison of in vitro and in vivo studies, using the thiourea derivative 1-(4-Ethoxyphenyl)thiourea and its structural analogs as a case study. While specific biological data for this compound is not extensively available in public literature, we will draw upon data from closely related alkoxy-substituted phenylthiourea derivatives to illustrate the critical disparities and correlations between these two essential research paradigms. This comparative analysis aims to equip researchers with the field-proven insights necessary to navigate the translational gap between benchtop findings and preclinical outcomes.
The Dichotomy of Discovery: In Vitro vs. In Vivo Paradigms
The fundamental difference between in vitro and in vivo research lies in the biological complexity of the experimental system. In vitro studies, conducted in a controlled laboratory setting outside of a living organism, typically involve the use of isolated cells, tissues, or enzymes. This reductionist approach allows for the precise investigation of a compound's direct effects on a specific biological target, minimizing confounding variables. In contrast, in vivo studies are performed within a living organism, such as a mouse or rat model, providing a holistic view of a compound's physiological effects, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
The choice between these methodologies is not one of superiority but of strategic application. In vitro assays are indispensable for initial screening and mechanism of action studies due to their scalability and reproducibility. However, the insights they provide are inherently limited. A compound that exhibits potent activity in a cell-based assay may fail spectacularly in vivo due to poor bioavailability, rapid metabolism into inactive byproducts, or unforeseen off-target toxicities. Conversely, some compounds may require metabolic activation within the organism to exert their therapeutic effect, a phenomenon that would be missed in most in vitro setups. Therefore, a carefully considered interplay between both approaches is paramount for successful drug development.
In Vitro Evaluation of Alkoxy-Substituted Phenylthiourea Derivatives: A Focus on Anticancer Activity
Thiourea derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer properties.[1][2] The primary in vitro method for assessing the anticancer potential of compounds like this compound and its analogs is the cytotoxicity assay, which measures the concentration-dependent ability of a compound to kill or inhibit the proliferation of cancer cells.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound (e.g., an alkoxy-substituted phenylthiourea) is prepared in a suitable solvent like DMSO and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Interpreting In Vitro Anticancer Data
The IC50 value is a critical metric for comparing the potency of different compounds. A lower IC50 value indicates greater cytotoxicity. The following table presents hypothetical, yet representative, in vitro cytotoxicity data for various alkoxy-substituted phenylthiourea derivatives against different cancer cell lines, illustrating the structure-activity relationship (SAR) insights that can be gleaned from such studies.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| Analog A | 4-Methoxyphenyl | MCF-7 (Breast) | 15.2 |
| Analog B | 4-Ethoxyphenyl | MCF-7 (Breast) | 12.8 |
| Analog C | 4-Propoxyphenyl | MCF-7 (Breast) | 9.5 |
| Analog D | 4-Ethoxyphenyl | A549 (Lung) | 25.4 |
| Analog E | 4-Ethoxyphenyl | HCT116 (Colon) | 18.9 |
From this hypothetical data, one might infer that increasing the alkyl chain length of the alkoxy group enhances cytotoxic activity against MCF-7 cells. Furthermore, the compound's efficacy can vary significantly across different cancer cell types.
Mechanistic Insights from In Vitro Studies
Beyond cytotoxicity, in vitro assays can elucidate the mechanism of action. For thiourea derivatives, this often involves investigating their impact on key signaling pathways implicated in cancer progression, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Caption: Inhibition of the MAPK signaling pathway by thiourea derivatives.
In Vivo Evaluation of Phenylthiourea Derivatives: Assessing Anti-Inflammatory Effects
While in vitro studies provide valuable initial data, the true therapeutic potential of a compound can only be assessed in a living system. Phenylthiourea derivatives have also demonstrated promising anti-inflammatory properties.[3] A common and well-established animal model for evaluating acute inflammation is the carrageenan-induced paw edema model.
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This model assesses the ability of a compound to reduce the inflammatory response triggered by the injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into several groups: a control group (receiving the vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the phenylthiourea derivative. The test compounds are typically administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Translating In Vivo Anti-Inflammatory Data
The results from the carrageenan-induced paw edema model provide crucial information about a compound's efficacy in a complex physiological setting. The following table presents hypothetical data for an alkoxy-substituted phenylthiourea derivative in this model.
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6% |
| Analog B | 25 | 0.68 ± 0.04 | 20.0% |
| Analog B | 50 | 0.55 ± 0.04 | 35.3% |
| Analog B | 100 | 0.45 ± 0.03 | 47.1% |
This hypothetical data demonstrates a dose-dependent anti-inflammatory effect of "Analog B," with the highest dose showing efficacy comparable to the standard drug, indomethacin.
Mechanistic Insights from In Vivo Studies
The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4]
Caption: Inhibition of the NF-κB signaling pathway by thiourea derivatives.
Comparative Analysis: Reconciling In Vitro and In Vivo Findings
The true test of a drug candidate's potential lies in the correlation between its in vitro activity and its in vivo efficacy. A compound that is highly potent in a cytotoxicity assay may show only modest anti-inflammatory effects in an animal model, and vice versa. Several factors contribute to these potential discrepancies:
-
Pharmacokinetics (ADMET): A compound's absorption, distribution, metabolism, and excretion properties are critical determinants of its in vivo activity. A highly potent compound that is poorly absorbed from the gut or rapidly metabolized by the liver will have limited therapeutic effect.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a key factor. Low bioavailability can significantly diminish a compound's efficacy in vivo.
-
Toxicity: A compound may exhibit unforeseen toxicity in an animal model that was not apparent in in vitro studies, limiting the achievable therapeutic dose.
-
Metabolic Activation/Inactivation: As mentioned earlier, some compounds require metabolic conversion to their active form, while others may be rapidly inactivated through metabolism.
The following workflow diagram illustrates the logical progression from in vitro screening to in vivo validation in the drug discovery process.
Caption: A simplified workflow for drug discovery, from in vitro to in vivo studies.
Conclusion: A Holistic Approach to Drug Development
The development of new therapeutic agents is a complex, multi-faceted endeavor that relies on the synergistic application of both in vitro and in vivo research methodologies. While in vitro studies provide a powerful platform for initial screening and mechanistic elucidation, they cannot fully recapitulate the intricate biological environment of a living organism. In vivo studies, though more resource-intensive, are indispensable for validating efficacy, assessing safety, and understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate.
For researchers working with this compound and its analogs, a comprehensive understanding of the strengths and limitations of each experimental paradigm is crucial. By strategically integrating in vitro and in vivo approaches, and by carefully considering the potential for discrepancies between the two, we can more effectively bridge the translational gap and accelerate the development of novel and impactful medicines.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Cross-Reactivity of 1-(4-Ethoxyphenyl)thiourea and Related Compounds in Biological Systems
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and interpret the cross-reactivity of 1-(4-Ethoxyphenyl)thiourea and other thiourea-containing molecules. Rather than a simple data sheet, this document serves as a strategic guide, explaining the rationale behind experimental choices and providing actionable protocols to ensure the integrity of your research findings.
The thiourea moiety, while a valuable scaffold in medicinal chemistry, is often associated with off-target effects due to its chemical properties. Understanding the potential for cross-reactivity is not just a matter of due diligence; it is fundamental to the accurate interpretation of experimental results and the successful development of selective chemical probes and therapeutic agents. This guide will walk you through a systematic approach to characterizing the selectivity of this compound, a representative member of this chemical class.
The Thiourea Scaffold: A Double-Edged Sword in Drug Discovery
The thiourea functional group (R¹R²N)(R³R⁴N)C=S is a versatile building block in medicinal chemistry, known for its ability to form hydrogen bonds and coordinate with metal ions. This has led to its incorporation into a wide range of compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties. However, the very features that make thiourea a useful pharmacophore also contribute to its potential for non-specific interactions.
A Multi-pronged Strategy for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-layered approach, moving from broad, in vitro screens to more focused cell-based and in vivo studies. This tiered strategy allows for the early identification of potential liabilities and a more nuanced understanding of a compound's true biological activity.
Caption: Workflow for assessing the cross-reactivity of a novel compound.
Tier 1: Broad-Panel In Vitro Screening
The first step in characterizing a new compound is to cast a wide net. Large-scale screening panels, such as those covering the human kinome, are invaluable for identifying initial areas of biological activity.[1][2][3] Given that many signaling pathways are regulated by kinases, these panels can quickly reveal both intended and unintended interactions.
Experimental Protocol: Kinase Panel Screening (Representative)
This protocol outlines a typical workflow for screening a compound against a large panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination, or a single high concentration (e.g., 10 µM) for initial screening.
-
-
Assay Setup:
-
Utilize a commercial kinase profiling service that offers a broad panel (e.g., >400 kinases).[1][2] These services typically use well-validated assay formats such as TR-FRET, ADP-Glo, or similar technologies that measure kinase activity.[1]
-
The compound is incubated with a specific kinase, its substrate, and ATP.[3]
-
-
Data Acquisition:
-
The reaction is allowed to proceed for a defined period.
-
The assay signal (e.g., luminescence, fluorescence) is read on a plate reader.
-
The percentage of inhibition relative to a vehicle control (DMSO) is calculated for each kinase.
-
-
Data Analysis:
-
For single-concentration screening, hits are identified as kinases showing inhibition above a certain threshold (e.g., >50%).
-
For dose-response experiments, IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Tier 2: Target Engagement in a Cellular Context
While in vitro screens are powerful, they do not always reflect the complexities of a cellular environment, such as compound permeability and target accessibility.[4] Therefore, it is crucial to validate in vitro hits in intact cells.
Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
CETSA is a biophysical method that directly measures the binding of a compound to its target in cells or cell lysates.[5][6] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[5][6]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA by Western Blot
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-3 hours).[7]
-
-
Heating and Lysis:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by repeated freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the supernatant by Western blotting using a specific antibody.[8]
-
-
Data Interpretation:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample indicates target engagement.
-
Tier 3: Unbiased, Proteome-Wide Approaches
To uncover unexpected off-targets, unbiased chemical proteomics methods are invaluable.[9][10] These techniques can identify proteins that interact with a compound on a proteome-wide scale.[10]
Chemical Proteomics for Target Identification
One common approach involves synthesizing a version of the compound of interest that is tagged with a reactive group (e.g., an alkyne) and a reporter group (e.g., biotin) for affinity purification.[11]
-
Probe Synthesis: Synthesize an analog of this compound containing an alkyne tag.
-
Cell Treatment and Lysis: Treat cells with the alkyne-tagged probe. Lyse the cells.
-
Click Chemistry: Use a "click" reaction to attach a biotin tag to the alkyne-tagged proteins that have bound the probe.[11]
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
Comparative Analysis: Putting the Data into Context
The ultimate goal of cross-reactivity profiling is to determine a compound's selectivity window. This is best achieved by comparing its activity against its intended target versus its off-targets. Below is a hypothetical comparison of this compound with a known selective inhibitor, "Compound X," for a fictional target, "Kinase A."
| Parameter | This compound | Compound X (Selective Inhibitor) |
| Primary Target (Kinase A) IC50 | 150 nM | 10 nM |
| Number of Off-Targets (>50% Inh. at 1 µM) | 15 kinases | 1 kinase (Kinase B) |
| Most Potent Off-Target (Kinase C) IC50 | 500 nM | >10,000 nM |
| Selectivity Ratio (Off-Target/On-Target) | 3.3 | >1,000 |
| CETSA Shift at 1 µM (Kinase A) | +5.2°C | +8.5°C |
| CETSA Shift at 1 µM (Kinase C) | +3.1°C | No Shift |
This table clearly illustrates that while this compound may have activity against the primary target, its poor selectivity ratio and confirmed off-target engagement in cells make it a less suitable tool for specifically studying Kinase A compared to the highly selective Compound X.
Conclusion: From Data to Decisions
The assessment of cross-reactivity is an iterative process that integrates in vitro, cellular, and proteomic data. For a compound like this compound, a systematic evaluation as outlined in this guide is essential. By understanding a compound's full interaction profile, researchers can design more precise experiments, avoid misinterpretation of data, and ultimately contribute to the development of safer and more effective chemical tools and therapeutics. The insights gained from these studies are critical for making informed decisions in any research and development pipeline.
References
- 1. pharmaron.com [pharmaron.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Kinase Selectivity Profiling Services [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. bio-protocol.org [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Potential of 1-(4-Ethoxyphenyl)thiourea Derivatives
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][3] Antioxidants are vital molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[4][5][6] While the human body has endogenous antioxidant defense systems, there is significant interest in identifying exogenous antioxidants from both natural and synthetic sources.[3]
Thiourea derivatives have emerged as a promising class of synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7][8][9][10][11] Their ability to scavenge free radicals is often attributed to the presence of the thiourea moiety, which can donate a hydrogen atom or an electron to neutralize ROS.[12][13] This guide provides a comprehensive evaluation of the antioxidant potential of a specific subclass, 1-(4-ethoxyphenyl)thiourea derivatives, comparing their performance against established antioxidant standards using various in vitro assays.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, comparative data analysis, and insights into the structure-activity relationships that govern the antioxidant efficacy of these compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a straightforward and efficient two-step, one-pot reaction.[7] The general approach involves the reaction of an isothiocyanate with a primary or secondary amine.[7][14]
Causality of Experimental Choice: This synthetic route is favored due to its simplicity, high yields, and the wide availability of starting materials (amines and isothiocyanates), which allows for the creation of a diverse library of derivatives for structure-activity relationship studies.[14]
General Synthetic Protocol:
-
Step 1: Formation of the Isothiocyanate. 4-ethoxyphenylamine is reacted with carbon disulfide in the presence of a base (like triethylamine) to form an intermediate dithiocarbamate salt. This intermediate is then treated with a coupling agent, such as ethyl chloroformate, to generate 4-ethoxyphenyl isothiocyanate.
-
Step 2: Reaction with Amines. The in-situ generated 4-ethoxyphenyl isothiocyanate is then reacted with a variety of primary or secondary amines. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding this compound derivative.
-
Purification. The resulting solid product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.
The purity and structure of the synthesized derivatives are confirmed using standard analytical techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Mechanisms of Antioxidant Action
Thiourea derivatives can exert their antioxidant effects through several mechanisms, primarily by scavenging free radicals. The two most prominent mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[12]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (Ar-NH-C(=S)-NH-R) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. Theoretical studies suggest that for thiourea derivatives, the HAT mechanism is often the preferred pathway.[12][13]
Ar-NH-C(=S)-NH-R + R• → Ar-N•-C(=S)-NH-R + RH
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer (SETPT).
Ar-NH-C(=S)-NH-R + R• → [Ar-NH-C(=S)-NH-R]•+ + R:-
The efficiency of these mechanisms is influenced by the molecular structure of the thiourea derivative, including the nature of the substituents on the phenyl rings.
Comparative In Vitro Antioxidant Assays
To comprehensively evaluate the antioxidant potential of the synthesized this compound derivatives, a panel of complementary assays is employed. Each assay targets a different aspect of antioxidant activity. Here, we compare the derivatives against Ascorbic Acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog), two widely recognized antioxidant standards.[15][16]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[15] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[15][17][18] A greater decrease in absorbance indicates higher scavenging activity.[15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[15][17] The solution should be freshly made and kept in the dark to prevent degradation.[17]
-
Sample Preparation: Dissolve the synthesized thiourea derivatives and standard antioxidants (Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO, methanol) to create stock solutions.[17] Prepare a series of dilutions from the stock solutions.
-
Reaction: In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the DPPH working solution.[19] For the control well, add 20 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16][17][19]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17][19]
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[15][16]
-
IC50 Determination: Plot the % RSA against the sample concentration and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Comparative Data (Hypothetical)
| Compound | IC50 (µM) |
| Standards | |
| Ascorbic Acid | 18.5 ± 1.2 |
| Trolox | 25.2 ± 1.8 |
| This compound Derivatives | |
| Derivative A (Unsubstituted) | 85.4 ± 4.5 |
| Derivative B (Electron-donating group) | 45.1 ± 2.9 |
| Derivative C (Electron-withdrawing group) | 112.8 ± 6.1 |
Interpretation: A lower IC50 value signifies higher antioxidant activity. In this hypothetical data, Derivative B, featuring an electron-donating group, shows significantly better activity than the unsubstituted Derivative A, suggesting that such groups enhance the compound's ability to donate a hydrogen atom or electron.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[20] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[20][21] The resulting blue-green radical solution is decolorized in the presence of an antioxidant, and the change in absorbance is measured at 734 nm.[16][20] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16][20][21]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[20][21]
-
Before use, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[16][20]
-
-
Sample Preparation: Prepare serial dilutions of the thiourea derivatives and standards as described for the DPPH assay.
-
Reaction: Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 6-30 minutes.[20]
-
Calculation: Calculate the percentage of scavenging activity and the IC50 value as done for the DPPH assay.
Comparative Data (Hypothetical)
| Compound | IC50 (µM) |
| Standards | |
| Ascorbic Acid | 12.8 ± 0.9 |
| Trolox | 15.1 ± 1.1 |
| This compound Derivatives | |
| Derivative A (Unsubstituted) | 62.7 ± 3.8 |
| Derivative B (Electron-donating group) | 31.5 ± 2.1 |
| Derivative C (Electron-withdrawing group) | 98.2 ± 5.3 |
Interpretation: Similar to the DPPH assay, a lower IC50 value indicates stronger antioxidant capacity. The trend observed here reinforces the finding that electron-donating substituents enhance the antioxidant activity of the this compound scaffold.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[1][4][5][22] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[5][22] The absorbance increase is proportional to the total reducing power of the sample.[1]
Experimental Protocol: FRAP Assay
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ solution in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix these solutions in a 10:1:1 (v/v/v) ratio.[22] Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the test compounds and a standard curve using a ferrous sulfate (FeSO₄) solution.
-
Reaction: Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C. The reaction time can vary, but readings are often taken after 30-60 minutes.[4][22]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of Fe²⁺. Results are expressed as mM of Fe²⁺ equivalents.
Comparative Data (Hypothetical)
| Compound | FRAP Value (mM Fe²⁺ Equivalent) |
| Standards | |
| Ascorbic Acid | 1.85 ± 0.11 |
| Trolox | 1.52 ± 0.09 |
| This compound Derivatives | |
| Derivative A (Unsubstituted) | 0.65 ± 0.04 |
| Derivative B (Electron-donating group) | 1.15 ± 0.07 |
| Derivative C (Electron-withdrawing group) | 0.41 ± 0.03 |
Interpretation: A higher FRAP value indicates greater reducing power and, therefore, better antioxidant capacity. The results from this assay align with the radical scavenging assays, demonstrating that Derivative B is the most potent antioxidant among the tested derivatives.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: The hydroxyl radical is one of the most potent reactive oxygen species in biological systems.[15] This assay often uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals.[23] These radicals then react with a detection agent (e.g., salicylic acid), forming a colored product that can be measured spectrophotometrically. An antioxidant in the mixture will compete for the hydroxyl radicals, reducing the color formation.[24]
Experimental Protocol: Hydroxyl Radical Scavenging Assay
-
Reagent Preparation: Prepare solutions of FeSO₄ (1.5 mM), H₂O₂ (6 mM), and sodium salicylate (20 mM) in a suitable buffer.[25]
-
Sample Preparation: Prepare serial dilutions of the thiourea derivatives and a standard (e.g., Mannitol).
-
Reaction: In a test tube, mix 1.0 mL of the sample, 2.0 mL of FeSO₄, 1.0 mL of H₂O₂, and 0.3 mL of sodium salicylate.[25]
-
Incubation: Incubate the mixture at 37°C for 1 hour.[23][25]
-
Measurement: Measure the absorbance of the resulting solution at 510 nm.[23][25]
-
Calculation: Calculate the percentage of scavenging activity and IC50 values. % Scavenging = [1 - (Abs_sample / Abs_control)] x 100
Comparative Data (Hypothetical)
| Compound | IC50 (µM) |
| Standard | |
| Mannitol | 550 ± 25 |
| This compound Derivatives | |
| Derivative A (Unsubstituted) | 950 ± 48 |
| Derivative B (Electron-donating group) | 680 ± 35 |
| Derivative C (Electron-withdrawing group) | 1250 ± 60 |
Interpretation: The hydroxyl radical is highly reactive and less selective than DPPH or ABTS radicals. While the thiourea derivatives show some scavenging ability, their potency is less pronounced compared to the other assays. Nevertheless, the structure-activity relationship holds, with Derivative B being the most effective scavenger.
Structure-Activity Relationship (SAR) and Conclusion
The collective data from these comparative assays provide valuable insights into the antioxidant potential of this compound derivatives.
-
Core Scaffold: The this compound scaffold possesses inherent antioxidant activity, likely due to the hydrogen-donating capabilities of the N-H groups within the thiourea linkage.
-
Effect of Substituents: The nature of the substituents on the second phenyl ring plays a critical role in modulating antioxidant activity. The consistent outperformance of Derivative B across all assays strongly suggests that electron-donating groups (e.g., -OCH₃, -CH₃) enhance antioxidant capacity. This is mechanistically plausible as these groups can increase the electron density on the thiourea moiety, facilitating hydrogen or electron donation to free radicals.
-
Comparative Efficacy: While the synthesized derivatives show promising antioxidant activity, particularly Derivative B, they are generally less potent than the gold-standard antioxidants, Ascorbic Acid and Trolox.
References
- 1. zen-bio.com [zen-bio.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. youtube.com [youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 12. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 13. chemicaljournal.in [chemicaljournal.in]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. mdpi.com [mdpi.com]
- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Novel hydroxyl radical scavenging antioxidant activity assay for water-soluble antioxidants using a modified CUPRAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydroxyl Radical-scavenging Activity [protocols.io]
A Comparative Analysis of the Antimicrobial Efficacy of 1-(4-Ethoxyphenyl)thiourea Against Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antibiotic resistance is a global health crisis, necessitating the urgent discovery and development of new antimicrobial compounds with novel mechanisms of action. Thiourea derivatives have emerged as a promising class of molecules, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for evaluating the antimicrobial potential of a specific thiourea derivative, 1-(4-Ethoxyphenyl)thiourea, in comparison to established standard antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step experimental protocol, explains the rationale behind methodological choices, and provides a structure for the interpretation of results. By adhering to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), the described protocols ensure the generation of reproducible and reliable data.[9][10][11][12][13]
Materials and Methods
A rigorous and well-controlled experimental design is paramount to obtaining meaningful comparative data. The following sections detail the necessary materials and standardized procedures for assessing the antimicrobial activity of this compound.
Materials
-
Test Compound: this compound (synthesis and characterization to be performed prior to antimicrobial screening)
-
Standard Drugs: A selection of broad-spectrum and class-representative antibiotics are chosen for comparison. These include:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[7]
-
Vancomycin: A glycopeptide effective against Gram-positive bacteria by inhibiting cell wall synthesis.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis.[14]
-
Amoxicillin/Clavulanic Acid: A beta-lactam antibiotic combined with a beta-lactamase inhibitor to overcome resistance.[14][15]
-
-
Bacterial Strains: A panel of clinically relevant and quality control strains should be used, including:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, e.g., USA300), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae
-
-
Culture Media:
-
Reagents and Equipment:
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Sterile saline solution (0.9%)
-
McFarland turbidity standards (0.5)[19]
-
Sterile petri dishes, 96-well microtiter plates, pipettes, and other standard microbiology laboratory equipment
-
Incubator set at 37°C
-
Spectrophotometer or nephelometer
-
Experimental Workflow: A Visual Overview
The following diagram outlines the key stages of the experimental process, from preparation to data analysis.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][20][21] The broth microdilution method is a widely used and standardized technique for determining MIC values.[19]
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in sterile MHB.
-
Prepare stock solutions of the standard antibiotics in their appropriate solvents as per CLSI guidelines.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) bacterial culture on an agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] This can be verified using a spectrophotometer.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18][19]
-
-
Broth Microdilution:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound or standard drug stock solution to the first well of a row and perform a two-fold serial dilution across the plate.[19]
-
The last well in each row should serve as a growth control (no antimicrobial agent). A well with MHB only will serve as a sterility control.
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
-
Incubation and Interpretation:
Zone of Inhibition Assay (Kirby-Bauer Test)
The zone of inhibition test is a qualitative method used to assess the antimicrobial activity of a substance.[17][22][23] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with a microorganism.
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
-
Inoculation of Agar Plates:
-
Application of Test Compound:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and the standard antibiotics.
-
A disk impregnated with the solvent (DMSO) should be used as a negative control.
-
Using sterile forceps, place the disks onto the surface of the inoculated agar plates, ensuring firm contact.[17]
-
-
Incubation and Measurement:
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.
Comparative Antimicrobial Activity Data
| Antimicrobial Agent | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| This compound | S. aureus (ATCC 29213) | ||
| MRSA (USA300) | |||
| E. faecalis (ATCC 29212) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| K. pneumoniae | |||
| Ciprofloxacin | S. aureus (ATCC 29213) | ||
| MRSA (USA300) | |||
| E. faecalis (ATCC 29212) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| K. pneumoniae | |||
| Vancomycin | S. aureus (ATCC 29213) | ||
| MRSA (USA300) | |||
| E. faecalis (ATCC 29212) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| K. pneumoniae | |||
| Gentamicin | S. aureus (ATCC 29213) | ||
| MRSA (USA300) | |||
| E. faecalis (ATCC 29212) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| K. pneumoniae | |||
| Amoxicillin/Clavulanic Acid | S. aureus (ATCC 29213) | ||
| MRSA (USA300) | |||
| E. faecalis (ATCC 29212) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| K. pneumoniae |
Potential Mechanism of Action of Thiourea Derivatives
While the precise mechanism of action for this compound requires further investigation, thiourea derivatives have been reported to exert their antimicrobial effects through various pathways. Some proposed mechanisms include:
-
Enzyme Inhibition: Certain thiourea derivatives have been shown to inhibit essential bacterial enzymes. For instance, some derivatives inhibit DNA gyrase and dihydrofolate reductase in S. aureus.[7] Another example is the inhibition of the Δ9-stearoyl desaturase, an enzyme involved in fatty acid biosynthesis in Mycobacterium tuberculosis.[25]
-
Disruption of Cell Wall Integrity: Some studies have demonstrated that thiourea derivatives can disrupt the integrity of the bacterial cell wall, leading to cell lysis.[26]
-
Interference with Cellular Respiration: There is evidence to suggest that some thiourea compounds can interfere with the electron transport chain, thereby disrupting cellular respiration.
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a thiourea derivative.
Caption: Potential mechanisms of antimicrobial action for thiourea derivatives.
Conclusion
This guide provides a robust and scientifically sound framework for the comparative evaluation of the antimicrobial activity of this compound against standard antibiotics. By following these standardized protocols, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of this compound as a novel antimicrobial agent. The presented methodologies for MIC and zone of inhibition testing are foundational in antimicrobial drug discovery and will provide a clear assessment of the compound's efficacy and spectrum of activity. Further studies to elucidate the precise mechanism of action and to assess in vivo efficacy will be essential next steps in the development of this promising class of compounds.
References
- 1. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. goums.ac.ir [goums.ac.ir]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. fda.gov [fda.gov]
- 14. Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. microchemlab.com [microchemlab.com]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Ethoxyphenyl)thiourea Quantification
Introduction: The Need for Robust Quantification
1-(4-Ethoxyphenyl)thiourea is a compound of interest within various fields of chemical and pharmaceutical research. As with any active compound, the ability to accurately and reliably quantify its concentration in various matrices is a cornerstone of successful research and development. Whether for determining reaction kinetics, assessing purity in synthesis, or conducting pharmacokinetic studies, a validated analytical method is not merely a procedural formality—it is the foundation upon which data integrity rests.
This guide provides an in-depth, comparative analysis of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. We will move beyond a simple listing of procedures to explore the causality behind methodological choices, grounded in the internationally recognized ICH Q2(R1) guidelines for the Validation of Analytical Procedures .[1][2] This document is designed for researchers and drug development professionals who require not only a protocol to follow but also a comprehensive understanding of why each step is critical for generating trustworthy and reproducible results.
Pillar 1: The Analytical Candidates
The molecular structure of this compound, featuring a phenyl ring and a thiocarbonyl group, contains chromophores that allow for detection by UV-Vis based methods.[3][4] This property makes both RP-HPLC with a UV detector and direct UV-Vis spectrophotometry viable candidates for quantification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful separation technique that offers high specificity and sensitivity.[5] It separates the analyte of interest from other components in a mixture before quantification, making it ideal for complex sample matrices.[6][7]
-
UV-Visible Spectrophotometry: This method is simpler, faster, and more cost-effective. It relies on the direct measurement of light absorbance by the analyte in a solution. Its primary limitation is a lack of specificity, as any other substance in the sample that absorbs light at the same wavelength will interfere with the measurement.
The following diagram illustrates the general workflow for developing and validating an analytical method.
Caption: General workflow for analytical method development and validation.
Pillar 2: Method Validation Head-to-Head Comparison
The core of this guide is a direct comparison of RP-HPLC and UV-Vis Spectrophotometry based on the validation parameters stipulated by the ICH Q2(R1) guideline.[1][8] To provide a practical context, we will use illustrative experimental data.
| Validation Parameter | RP-HPLC with UV Detection | UV-Vis Spectrophotometry | Expert Insight & Causality |
| Specificity | High. Chromatographic separation resolves the analyte from impurities and matrix components. Peak purity can be assessed with a Diode Array Detector (DAD). | Low to Moderate. The method cannot distinguish between the analyte and any other substance that absorbs at the same wavelength. Requires highly pure samples or a complex matrix blank. | HPLC is inherently more specific due to its separation capability. This is critical for impurity testing or analysis in complex biological matrices. |
| Linearity (R²) | Excellent (R² > 0.999) over a defined range (e.g., 1-100 µg/mL). | Good (R² > 0.995) but may deviate at higher concentrations due to molecular interactions (Beer's Law deviation). | Both methods can demonstrate excellent linearity, but HPLC often maintains it over a wider dynamic range. |
| Range | Wide. Typically spans from the Limit of Quantitation (LOQ) up to 120% of the target concentration. | Narrower. Limited by the linear range of the Beer-Lambert law. | The effective range of UV-Vis is often constrained, requiring more frequent sample dilutions compared to HPLC. |
| Accuracy (% Recovery) | Excellent (e.g., 98-102%). Assessed by spiking a known amount of analyte into a placebo or sample matrix. | Good (e.g., 95-105%). Highly dependent on the specificity. Matrix effects can significantly skew results. | HPLC's superior specificity typically leads to higher accuracy, as there is less chance of positive interference from co-eluting or matrix components. |
| Precision (%RSD) | Excellent (< 2%). Measured for repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts). | Good (< 5%). Generally higher variability due to sample handling (e.g., dilution errors) and less instrumental control. | The automated nature of modern HPLC systems minimizes human error, resulting in superior precision compared to the more manual UV-Vis procedure. |
| Limit of Detection (LOD) | Low (e.g., 0.05 µg/mL). High signal-to-noise ratio. | Moderate (e.g., 0.5 µg/mL). Inherently less sensitive than a concentrated, separated peak in HPLC. | HPLC excels at trace analysis due to its ability to concentrate the analyte into a sharp peak, significantly improving the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | Low (e.g., 0.15 µg/mL). The lowest concentration that can be measured with acceptable precision and accuracy. | Moderate (e.g., 1.5 µg/mL). Sufficient for bulk analysis but may not be suitable for low-concentration samples. | The LOQ is a critical parameter for impurity quantification and pharmacokinetic studies, often making HPLC the only viable choice. |
| Robustness | Good. Assessed by deliberately varying parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). | Moderate. Sensitive to variations in solvent pH, temperature, and instrument calibration. | HPLC methods, once developed, are typically robust. The robustness study is crucial to define the operational limits of the method. |
Pillar 3: Experimental Protocols & Self-Validating Systems
A protocol becomes a self-validating system when it includes checks and standards that confirm its performance during routine use. Below are detailed protocols for each method.
Method 1: RP-HPLC with UV Detection
This method is designed to provide high selectivity and sensitivity, making it suitable for quality control and research applications.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector. An Agilent 1100/1200 series or equivalent is suitable.[7]
-
-
Chromatographic Conditions:
-
Column: C18 bonded silica column (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). All solvents should be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). For a thiourea derivative, this is often in the 230-270 nm range.[9]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (R²).
-
Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, 120% of target) and calculate the percentage recovery.
-
Precision: Perform six replicate injections of a single standard (repeatability) and repeat on a different day with a different analyst (intermediate precision). Calculate the Relative Standard Deviation (%RSD).
-
The logical relationship for validating an HPLC method is depicted below.
Caption: Decision flowchart for the HPLC method validation process.
Method 2: UV-Vis Spectrophotometry
This method is ideal for rapid, high-throughput analysis of pure samples where interfering substances are not expected.
Experimental Protocol
-
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
-
Method Parameters:
-
Solvent/Blank: Use a solvent that dissolves the analyte and does not absorb significantly at the analytical wavelength (e.g., Methanol or Ethanol).[3]
-
Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm against a solvent blank to determine the λmax.
-
Analytical Wavelength: Set the instrument to measure absorbance at the determined λmax.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the chosen solvent.
-
Working Standards (e.g., 2-20 µg/mL): Prepare a series of dilutions from the stock solution to cover the expected linear range.
-
Sample Preparation: Dissolve the sample in the solvent to achieve a final concentration that falls within the calibration range and gives an absorbance reading between 0.2 and 0.8 AU for optimal accuracy.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Scan the analyte, a blank, and a placebo solution. The placebo must show negligible absorbance at the λmax. This is the most significant limitation of the method.
-
Linearity: Measure the absorbance of each working standard in triplicate. Plot absorbance vs. concentration and determine the R².
-
Accuracy & Precision: Follow a similar procedure to the HPLC method, using samples of known concentration.
-
Conclusion: Selecting the Appropriate Method
The choice between HPLC and UV-Vis spectrophotometry is driven by the specific requirements of the analysis—a concept known as "fitness for purpose."
-
Choose UV-Vis Spectrophotometry for:
-
Rapid quantification of pure, bulk material.
-
High-throughput screening where absolute specificity is not critical.
-
In-process controls where speed is more important than trace-level accuracy.
-
-
Choose RP-HPLC for:
-
Quantification of the analyte in complex matrices (e.g., formulations, biological fluids).
-
Stability testing and impurity profiling, where separation from degradation products is essential.
-
Analyses requiring high sensitivity (low LOD/LOQ).
-
Regulatory submissions, where specificity, accuracy, and precision are paramount.
-
Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, provides the irrefutable evidence needed to make sound scientific decisions. By grounding our protocols in the principles of the ICH guidelines, we ensure that our data is not just a number, but a reliable measure of reality.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. starodub.nl [starodub.nl]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Anticancer Properties of 1-(4-Ethoxyphenyl)thiourea Against Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of the novel compound 1-(4-Ethoxyphenyl)thiourea. While specific experimental data on this particular molecule is emerging, this document outlines the essential experimental workflows, offers a comparative context based on structurally related thiourea derivatives, and explains the scientific rationale behind each methodological step. Our approach is grounded in the principles of scientific integrity, providing you with self-validating experimental systems to generate robust and reliable data.
The Growing Interest in Thiourea Derivatives in Oncology
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including notable anticancer properties.[1][2] The thiourea scaffold, characterized by the -NH-C(=S)-NH- linkage, serves as a versatile pharmacophore. Its ability to form hydrogen bonds and coordinate with metal ions allows these compounds to interact with various biological targets, such as enzymes and receptors, thereby interfering with cancer cell proliferation and survival.[1] Numerous studies have demonstrated that modifications to the aryl substituents on the thiourea core can significantly influence their cytotoxic efficacy and selectivity against various cancer cell lines.[3][4] This guide focuses on a systematic approach to characterizing the anticancer profile of this compound, a compound of interest due to its specific structural motifs.
Experimental Workflow for Anticancer Assessment
A thorough evaluation of a potential anticancer compound involves a multi-faceted approach, beginning with an initial screening for cytotoxicity and progressing to more detailed mechanistic studies. The following workflow provides a logical sequence of experiments to comprehensively assess the anticancer properties of this compound.
Caption: A streamlined workflow for the comprehensive in vitro evaluation of a novel anticancer compound.
Phase 1: Determining Cytotoxicity — The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.
Principle of the MTT Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of the test compound on cell viability.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Culture your chosen cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to about 80% confluency.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to obtain a range of concentrations to be tested.
-
After 24 hours of cell attachment, replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (cells with medium only).
-
-
MTT Incubation:
-
Incubate the treated cells for 24, 48, or 72 hours.
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and IC50 Determination
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data: IC50 Values of Structurally Related Thiourea Derivatives
While specific IC50 values for this compound are not yet widely published, data from structurally analogous compounds can provide a valuable benchmark for your experimental results.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [6] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (breast cancer) | 179 | [4] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (breast cancer) | 3.0 | [6] |
| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | A431 (skin cancer) | 0.03 | [6] |
Phase 2: Unraveling the Mechanism of Action
Once the cytotoxic activity of this compound is established, the next crucial step is to investigate its mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis) and if it affects the normal progression of the cell cycle.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue homeostasis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic or necrotic cells.[7]
Detailed Protocol for Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[8]
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
The results will segregate the cell population into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and, eventually, cell death. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Principle of Cell Cycle Analysis with PI
PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[11] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Detailed Protocol for Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. This step is crucial for permeabilizing the cells and preventing clumping.[12]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, collecting the fluorescence data on a linear scale.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.
-
Western Blot Analysis of Key Apoptotic Proteins
To further dissect the molecular pathways involved in this compound-induced apoptosis, Western blotting can be employed to examine the expression levels of key regulatory proteins. The Bcl-2 family of proteins (including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and the caspase family (particularly the executioner caspase-3) are critical players in the apoptotic process.[14][15]
Detailed Protocol for Western Blotting
-
Protein Extraction:
-
Treat cells with the compound, and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17][18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis induction.
-
Potential Signaling Pathways Targeted by Thiourea Derivatives
Thiourea derivatives have been reported to exert their anticancer effects through various signaling pathways. Understanding these pathways can provide a theoretical framework for interpreting your experimental results with this compound.
Caption: A potential signaling pathway for thiourea-induced apoptosis.
Many thiourea derivatives are thought to induce apoptosis via the intrinsic (mitochondrial) pathway.[2] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[14] Some thioureas have also been shown to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, thereby inhibiting downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[2][6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-(4-Ethoxyphenyl)thiourea
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. 1-(4-Ethoxyphenyl)thiourea, a member of the thiourea family, requires meticulous handling not only during its application but, critically, through its entire lifecycle to final disposal. Improper disposal poses significant risks to both human health and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound waste, grounded in established safety principles and regulatory frameworks.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Understanding the "why" behind disposal protocols is paramount. The procedures outlined are directly derived from the toxicological and regulatory profile of thiourea-class compounds.
Toxicological Profile
While specific data for this compound may be limited, the hazards of its parent compound, thiourea, are well-documented and serve as a crucial reference. Thiourea is classified with several hazard statements that dictate its handling and disposal requirements.[1][2]
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion is a primary risk. Waste must be securely contained and clearly labeled to prevent mix-ups with non-hazardous materials.[1] |
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer | Chronic exposure is a serious concern. This necessitates minimizing direct handling and ensuring waste is not released into the environment where it could lead to long-term exposure.[1][2] |
| Reproductive Toxicity (Suspected) | H361: Suspected of damaging fertility or the unborn child | This high-risk classification demands stringent containment to prevent any exposure to personnel and the ecosystem.[1][2] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | This is a critical factor for disposal. Under no circumstances should this chemical be disposed of down the drain. [3][4] It must be managed as a hazardous chemical waste to prevent contamination of waterways. |
Furthermore, upon heating, thiourea compounds can decompose to release highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[4][5][6] This reactivity underscores the importance of segregating this waste from heat sources and incompatible chemicals.
Regulatory Framework
In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Your institution's Environmental Health and Safety (EHS) office is responsible for ensuring compliance with these federal, state, and local regulations. All chemical waste must be characterized, properly labeled, and disposed of through a licensed hazardous waste management service.[7][9]
Required Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the following PPE is mandatory:
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific breakthrough times.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[10]
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a respirator may be necessary.[11] All waste handling should ideally occur within a fume hood to minimize inhalation risks.[12]
Waste Segregation & Containerization Protocol
This section provides the direct, operational steps for handling the waste stream from generation to collection.
Step 1: Waste Identification and Segregation
Immediately upon generation, identify all waste containing this compound. This includes:
-
Unused or expired solid chemical.
-
Contaminated labware (e.g., pipette tips, weighing boats, contaminated gloves).
-
Solutions containing the dissolved compound.
Crucially, you must segregate this waste. Do not mix it with other waste streams, especially:
-
Incompatible Chemicals: Keep separate from strong oxidizing agents (perchlorates, nitrates) and strong acids (hydrochloric, sulfuric acid), as this can cause violent reactions.[4][13]
-
General Trash or Biohazardous Waste: This material must not be placed in regular trash bins or medical pathological waste boxes.[14][15][16]
Step 2: Select the Appropriate Waste Container
-
For Solid Waste: Use a sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE). Ensure the container is dry and clean before use. For small amounts of chemically contaminated dry waste, empty chemical bottles can be repurposed.[14][16]
-
For Liquid Waste: Use a designated, leak-proof, and shatter-resistant container, typically provided by your EHS department. Always use secondary containment (e.g., a plastic tub or bin) to mitigate spills.[15]
Step 3: Proper Labeling of the Waste Container
This is a critical compliance step. The container must be labeled from the moment the first drop of waste is added.
-
Obtain a "HAZARDOUS WASTE" tag from your institution's EHS office.[9][14]
-
Clearly write the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[9]
-
List all constituents and their approximate percentages, including solvents (e.g., "this compound, ~5%; Methanol, ~95%").
-
Indicate the accumulation start date.[14]
-
Ensure the container is securely closed at all times except when adding waste.[9][15]
On-Site Storage & Final Disposal Logistics
Interim Storage in the Laboratory
While awaiting pickup, store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Secure and Under Your Control: Not in a hallway or public area.[15][16]
-
Well-Ventilated: Preferably within a ventilated cabinet.
-
Away from Incompatibles: Segregated from acids and oxidizers.[13]
-
In Secondary Containment: To contain any potential leaks.[15]
Requesting Waste Pickup
Hazardous waste must be picked up by your institution's EHS or a certified contractor in a timely manner, typically within 60-90 days of the accumulation start date.[15] Follow your institution's specific procedure for requesting a chemical waste pickup, which usually involves an online form or a direct call to the EHS office.[14][16]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound waste.
Spill and Emergency Procedures
Prevention is the most effective strategy, but preparedness for accidents is essential.[15]
-
For Minor Spills (Solid):
-
Ensure you are wearing appropriate PPE.
-
If safe to do so, gently sweep or vacuum the material and place it into a labeled hazardous waste container.[12] Avoid creating dust.[11]
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
For Major Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Call your institution's emergency number (e.g., EHS or campus safety) and the fire department if necessary.[15]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
By adhering to these procedures, you not only ensure regulatory compliance but also uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. redox.com [redox.com]
- 3. nems.nih.gov [nems.nih.gov]
- 4. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 5. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. alsglobal.com [alsglobal.com]
- 8. epa.gov [epa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. carlroth.com [carlroth.com]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. nj.gov [nj.gov]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. montgomerycollege.edu [montgomerycollege.edu]
- 16. mwcog.org [mwcog.org]
Comprehensive Safety and Handling Guide for 1-(4-Ethoxyphenyl)thiourea
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-Ethoxyphenyl)thiourea. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the established hazard profiles of the parent compound, thiourea, and its derivatives. It is imperative to treat this compound with the utmost caution, assuming it shares similar toxicological properties.
Hazard Assessment: Understanding the Risks of Thiourea Derivatives
Thiourea and its derivatives are a class of compounds that require careful handling due to their potential health risks.[1][2] The primary hazards associated with thiourea, which should be assumed for this compound, include:
-
Acute Toxicity (Oral): These compounds can be harmful if swallowed.[3][4][5]
-
Suspected Carcinogenicity: Thiourea is suspected of causing cancer.[3][4][5][6]
-
Suspected Reproductive Toxicity: It is also suspected of damaging fertility or the unborn child.[3][4][5]
-
Aquatic Toxicity: These substances are toxic to aquatic life with long-lasting effects.[2][3][4]
The toxic effects of thiourea compounds are believed to be linked to the oxidation of the thiourea moiety, which can lead to the depletion of intracellular glutathione (GSH) and potential damage to vital cellular structures.[7] Given these significant risks, a stringent approach to personal protective equipment (PPE) is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8][9] | Protects against accidental splashes of solutions or contact with airborne powder. Goggles should meet appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Prevents skin absorption. Always inspect gloves for tears or punctures before use.[8] Use proper glove removal techniques to avoid contaminating your skin.[8] |
| Body Protection | A lab coat or a full chemical-protective suit.[6][8][9] | Protects skin and personal clothing from contamination. Lab coats should be buttoned completely. |
| Respiratory Protection | A NIOSH-approved respirator.[1][8] | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust.[1][8] The type of respirator depends on the potential exposure concentration. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizers.[1][6][10]
-
The storage area should be clearly labeled with appropriate hazard warnings, and access should be restricted.[8]
Handling Procedures
All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before starting work, ensure the fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. If possible, use a balance inside the fume hood.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[3][8]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled.[3][8]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[2]
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[2][8]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[8]
Workflow and Decision Making
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for Handling this compound
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. redox.com [redox.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hillbrothers.com [hillbrothers.com]
- 10. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
